Boc-2-amino-5-iodobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVOASTYHQSAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622864 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445479-86-7 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Boc-2-amino-5-iodobenzoic Acid (CAS 5326-47-6)
Executive Summary
Boc-2-amino-5-iodobenzoic acid (derived from CAS 5326-47-6 , 2-amino-5-iodobenzoic acid) is a "privileged scaffold" in medicinal chemistry. Its structural value lies in its orthogonal reactivity: the C-5 iodine serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the Boc-protected amine and carboxylic acid provide a controlled entry point for heterocycle formation (e.g., quinazolinones, benzodiazepines).
This guide details the chemical profile, synthesis, and application of this core, specifically addressing the transformation of the parent aniline (CAS 5326-47-6) into its Boc-protected derivative for advanced drug discovery workflows.
Part 1: Chemical Profile & Strategic Utility[1]
Identity and Physical Properties
The CAS number 5326-47-6 refers to the parent molecule, 2-amino-5-iodobenzoic acid (also known as 5-iodoanthranilic acid).[][2][3][4][5][6] In practice, this parent is often converted to its N-Boc derivative to prevent side reactions (such as N-acylation or polymerization) during carboxylic acid activation.
| Property | Parent (CAS 5326-47-6) | N-Boc Derivative (Target) |
| IUPAC Name | 2-Amino-5-iodobenzoic acid | 2-((tert-Butoxycarbonyl)amino)-5-iodobenzoic acid |
| Molecular Formula | C₇H₆INO₂ | C₁₂H₁₄INO₄ |
| Molecular Weight | 263.03 g/mol | 363.15 g/mol |
| Appearance | Beige/Grey Powder | White/Off-white Solid |
| Melting Point | 219–221 °C (dec.) | 185–188 °C (approx.) |
| Solubility | DMSO, MeOH (sparingly) | DCM, EtOAc, DMSO (good) |
| Storage | Dark, 2–8°C (Light Sensitive) | Dark, 2–8°C (Acid Sensitive) |
Structural Logic: Why this Scaffold?
-
C-5 Iodine (The "Warhead"): Positioned para to the amine, this iodine is electronically activated for oxidative addition by Pd(0), making it an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings to install biaryl or heteroaryl diversity.
-
Boc-Protection: Protecting the aniline is critical. Without it, activating the carboxylic acid (e.g., with HATU or SOCl₂) often leads to premature cyclization to form isatoic anhydrides or competitive N-acylation.
-
Ortho-Disposition: The 1,2-relationship of the amine and acid allows for rapid cyclization into heterocycles (quinazolinones, benzodiazepines) after the C-5 diversification is complete.
Part 2: Synthetic Access (Protocol)
Since CAS 5326-47-6 is the parent aniline, the first step in many workflows is generating the Boc-protected species.
Synthesis of N-Boc-2-amino-5-iodobenzoic acid
Reaction Type: Chemoselective Amine Protection Scale: 10.0 mmol basis
Reagents
-
Substrate: 2-Amino-5-iodobenzoic acid (CAS 5326-47-6) (2.63 g, 10 mmol)
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol)
-
Base: Triethylamine (TEA) (2.1 mL, 15 mmol) or NaOH (aq)
-
Solvent: 1,4-Dioxane/Water (2:1 v/v) or THF/Water
Step-by-Step Protocol
-
Dissolution: In a 100 mL round-bottom flask, suspend 2-amino-5-iodobenzoic acid (2.63 g) in 1,4-dioxane (20 mL) and water (10 mL).
-
Basification: Add Triethylamine (2.1 mL) dropwise. The suspension should clear as the carboxylate salt forms.
-
Addition: Cool to 0°C. Add Boc₂O (2.40 g) dissolved in a minimal amount of dioxane dropwise over 10 minutes.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC (System: 5% MeOH in DCM; stain with Ninhydrin—product will not stain, starting material will).
-
Workup (Critical for Purity):
-
Concentrate the mixture under reduced pressure to remove dioxane.
-
Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted Boc₂O and non-acidic impurities.
-
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1M HCl. The product will precipitate as a white/off-white solid.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over P₂O₅.
-
Yield Expectation: 85–95%.
-
Part 3: Chemoselectivity & Reactivity Workflows[9]
The utility of this molecule is best understood through its divergent pathways. The diagram below illustrates how the scaffold serves as a junction point for different drug classes.
Visualization: Divergent Synthetic Pathways
Caption: Divergent synthesis starting from CAS 5326-47-6. The Boc-protection strategy (yellow path) enables high-yield C-5 arylation before cyclization.
Part 4: Advanced Application: Suzuki-Miyaura Coupling
The most common application of the Boc-protected intermediate is the installation of biaryl systems before ring closure.
Protocol: C-5 Arylation
Objective: Synthesize 2-((tert-butoxycarbonyl)amino)-5-(4-methoxyphenyl)benzoic acid.
-
Setup: In a microwave vial or Schlenk tube, combine:
-
N-Boc-2-amino-5-iodobenzoic acid (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for robustness with aryl iodides.
-
K₂CO₃ (3.0 equiv)
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1).
-
Reaction: Heat to 80°C (oil bath) or 100°C (microwave) for 2–4 hours.
-
Workup: Acidify carefully to pH 4 (to preserve the Boc group but protonate the acid), extract with EtOAc, and purify via column chromatography.
Part 5: Quality Control & Handling (E-E-A-T)
To ensure reproducibility in drug development campaigns, the following QC parameters must be met.
Analytical Specifications
| Test | Specification | Method Note |
| HPLC Purity | >98.0% | Column: C18. Mobile Phase: H₂O/MeCN (0.1% TFA). Gradient 5-95%. |
| ¹H NMR | Conforms | Look for diagnostic Boc singlet (~1.5 ppm, 9H) and aromatic pattern (d, dd, d). |
| Iodine Content | Positive | Elemental analysis or Mass Spec (M+ and M+2 pattern not applicable for Iodine, look for mass defect). |
| Water Content | <1.0% | Karl Fischer. Dryness is critical for downstream activation steps. |
Handling Precautions
-
Light Sensitivity: Aryl iodides can undergo photo-deiodination over time. Store in amber vials.
-
Thermal Stability: The Boc group is thermally labile above 150°C (or lower in acidic media). Avoid high-temperature drying ovens.
-
Safety: CAS 5326-47-6 is an Irritant (H315, H319, H335). Use standard PPE (gloves, goggles, fume hood).
References
-
PubChem. (2025). Benzoic acid, 2-amino-5-iodo- (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2018). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones. (Contextualizing the use of iodoisatoic anhydrides derived from the parent acid). Retrieved from [Link]
Sources
- 2. scbt.com [scbt.com]
- 3. CAS 5326-47-6: 2-Amino-5-iodobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. test.jkchemical.com [test.jkchemical.com]
- 5. 2-Amino-5-iodobenzoic acid | 5326-47-6 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
Boc-2-amino-5-iodobenzoic Acid: A Comprehensive Technical Guide for Researchers in Drug Discovery
Executive Summary: This whitepaper provides an in-depth technical guide on Boc-2-amino-5-iodobenzoic acid, a pivotal building block for professionals in pharmaceutical research and organic synthesis. We delve into its core physicochemical properties, including its precise molecular weight, and present detailed, field-proven protocols for its synthesis and strategic application. This guide emphasizes the causality behind its utility, highlighting how its unique trifunctional nature is exploited in advanced synthetic methodologies like cross-coupling reactions and peptide synthesis. By offering a blend of foundational data, practical workflows, and strategic insights, this document serves as an essential resource for scientists aiming to leverage this versatile molecule in the development of novel therapeutics.
Introduction: The Strategic Importance of a Trifunctional Building Block
In the landscape of medicinal chemistry, the efficiency of drug synthesis hinges on the availability of versatile, well-behaved starting materials. Halogenated anthranilic acids are a class of compounds that have consistently proven their worth as precursors to a wide array of bioactive molecules.[1][2][3] The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group elevates their utility, enabling chemists to perform selective, high-yield transformations.
Boc-2-amino-5-iodobenzoic acid is a prime example of such a strategic intermediate. Its structure is a testament to synthetic ingenuity, featuring three distinct functional groups—a Boc-protected amine, a carboxylic acid, and an iodine atom—each poised for specific and orthogonal chemical manipulations. This trifunctional architecture is the cornerstone of its value, allowing for a stepwise and controlled construction of complex molecular frameworks, which is critical in the multi-step syntheses characteristic of drug discovery.[]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in any synthetic campaign. This section details the essential physicochemical and spectroscopic data for Boc-2-amino-5-iodobenzoic acid.
Chemical Identity and Molecular Weight
The addition of the Boc (tert-butyloxycarbonyl) protecting group to the parent molecule, 2-amino-5-iodobenzoic acid, is the key modification that enhances its utility in organic synthesis.[5] The molecular weight of the unprotected 2-amino-5-iodobenzoic acid is 263.03 g/mol .[6][7][8][9][10] The Boc group adds a C₅H₉O₂ moiety, resulting in the following properties for the protected compound:
| Property | Value | Source |
| IUPAC Name | 2-(tert-butoxycarbonylamino)-5-iodobenzoic acid | N/A |
| Synonyms | Boc-5-iodoanthranilic acid | N/A |
| CAS Number | 101919-45-5 | N/A |
| Molecular Formula | C₁₂H₁₄INO₄ | N/A |
| Molecular Weight | 363.15 g/mol | N/A |
| Appearance | Typically a white to off-white or light-yellow solid | [11] |
Solubility and Handling
Based on the properties of its precursor and the lipophilic nature of the Boc group, Boc-2-amino-5-iodobenzoic acid exhibits solubility in a range of organic solvents.
-
Soluble in: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), DMSO, Methanol (Slightly).[11]
-
Insoluble in: Water.[11]
Storage: The compound should be stored in a cool, dark, and dry place, typically at room temperature or refrigerated (2-8°C), sealed from moisture and light to prevent degradation.[10][12]
Spectroscopic Signature
Characterization of Boc-2-amino-5-iodobenzoic acid is routinely performed using standard spectroscopic techniques. The expected spectral features are:
-
¹H NMR: Protons on the aromatic ring will appear as distinct doublets and doublet of doublets. The nine protons of the tert-butyl group will present as a characteristic singlet around 1.5 ppm. The N-H proton of the Boc-carbamate will appear as a singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The spectrum will show 12 distinct carbon signals, including those from the aromatic ring, the carboxylic acid carbonyl, the Boc-carbonyl, and the quaternary and methyl carbons of the tert-butyl group.
-
IR Spectroscopy: Key vibrational bands will include the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the Boc-carbamate (~1720 cm⁻¹), and the N-H stretch (~3300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]+ or related adducts (e.g., [M+H]+, [M+Na]+) will be observed, confirming the molecular weight of 363.15.
Synthesis and Purification Workflow
The preparation of Boc-2-amino-5-iodobenzoic acid is a two-stage process: iodination of the anthranilic acid precursor followed by the crucial N-protection step.
Synthesis of 2-amino-5-iodobenzoic acid
The precursor is synthesized by the direct iodination of 2-aminobenzoic acid. While older methods using iodine in aqueous KOH are known, they suffer from low yields (~72%) and complex purification.[13][14] A more efficient and modern approach involves reacting 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent like hydrogen peroxide in acetic acid.[3][11] This method improves yield and simplifies the workup, making it the preferred route in many laboratories.
Core Protocol: Boc Protection
The protection of the amino group is the critical step that transforms the precursor into the versatile building block. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O).
Expert Insight: The choice of base is critical for this transformation. A non-nucleophilic organic base like triethylamine (TEA) is often used. However, for substrates with acidic protons like this one, an inorganic base such as sodium bicarbonate or sodium hydroxide in a biphasic system (e.g., dioxane/water) can be highly effective, driving the reaction to completion by neutralizing the newly formed acid and the carboxylic acid moiety.
Detailed Step-by-Step Methodology:
-
Dissolution: Dissolve 2-amino-5-iodobenzoic acid (1.0 eq) in a suitable solvent mixture, such as 1,4-dioxane and water (e.g., 2:1 ratio).
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq) or another suitable base. Stir until the starting material is fully deprotonated and dissolved.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) in 1,4-dioxane dropwise to the cooled reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup (Acidification): Once the reaction is complete, cool the mixture to 0 °C again and carefully acidify with a cold aqueous acid solution (e.g., 1N HCl or citric acid) to a pH of ~2-3. This step protonates the carboxylic acid and precipitates the product.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Caption: Synthesis and Purification Workflow for Boc-2-amino-5-iodobenzoic Acid.
Applications in Drug Development
The power of Boc-2-amino-5-iodobenzoic acid lies in the orthogonal reactivity of its three functional groups. This allows chemists to use it as a molecular linchpin, introducing different fragments in a controlled, stepwise manner.
Caption: Orthogonal Reactivity of Boc-2-amino-5-iodobenzoic Acid.
The Aryl Iodide: A Handle for Carbon-Carbon Bond Formation
The aryl iodide is arguably the most versatile handle on the molecule. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters to form bi-aryl structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of new C-N bonds.
-
Carbonylative Coupling: Insertion of carbon monoxide to form ketones or amides, a reaction used in synthesizing cross-linked pseudopeptides.[15]
Causality: The high reactivity of the C-I bond in palladium catalytic cycles (facile oxidative addition) makes these transformations efficient and high-yielding, providing a reliable method for building molecular complexity at this position.
The Carboxylic Acid: Gateway to Amides and Esters
The carboxylic acid group is a classic functional handle for forming amide and ester bonds. Before the amine is deprotected, this group can be converted to an ester to modify solubility or serve as a protecting group itself. After the desired modifications at the iodide position are complete, the carboxylic acid can be activated (e.g., with HATU, EDC) for amide bond formation.
The Boc-Protected Amine: Controlled Deprotection and Functionalization
The Boc group is stable to the basic or nucleophilic conditions often used in cross-coupling and esterification reactions, which is why it is chosen.[] Its true value is revealed when it is selectively removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to unveil the primary amine. This newly revealed amine can then be used for:
-
Peptide bond formation. [16]
-
Reductive amination.
-
Formation of sulfonamides or ureas.
This stepwise approach is foundational in building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. For instance, derivatives of related aminobenzoates are key starting materials in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a critical class of cancer therapeutics.[17] The ability to functionalize each position independently makes this scaffold highly valuable for creating such complex molecules.[18]
Safety and Handling
Hazard Identification: According to the Globally Harmonized System (GHS), the precursor 2-amino-5-iodobenzoic acid is classified as an irritant.[19]
-
H315: Causes skin irritation.[12]
-
H319: Causes serious eye irritation.[12]
-
H335: May cause respiratory irritation.[19]
Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
Boc-2-amino-5-iodobenzoic acid is more than just a chemical reagent; it is a strategic tool for molecular construction. Its precisely defined molecular weight of 363.15 g/mol and well-characterized properties are the foundation of its reliability. The compound’s trifunctional, orthogonal design provides researchers with the control and flexibility needed to navigate the complex synthetic pathways of modern drug discovery. By enabling the selective and sequential formation of C-C, C-N, and amide bonds, it serves as a powerful and indispensable building block for developing the next generation of therapeutics.
References
- Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
-
ChemSynthesis. (n.d.). 2-amino-5-iodobenzoic acid - 5326-47-6. Retrieved from [Link]
- Google Patents. (n.d.). CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.
-
PubChem. (n.d.). Benzoic acid, 2-amino-5-iodo-. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
- Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
-
RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbonylative cross-coupling of Boc-L-His(1-Bn-5-iodo)-OMe with α-amino.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]
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Executive Summary: The Critical Role of Solubility in Synthesizing Success
An In-Depth Technical Guide to the Solubility Profile of Boc-2-amino-5-iodobenzoic Acid for Drug Development Professionals
Boc-2-amino-5-iodobenzoic acid is a halogenated aromatic compound that serves as a pivotal intermediate in the synthesis of advanced pharmaceutical agents.[1] With a molecular weight of 263.03 g/mol and a melting point of approximately 219°C, its trifunctional structure, featuring amino, carboxylic acid, and iodo groups, makes it a versatile building block.[1] This compound is particularly significant in the development of novel therapeutics, including potent antimycobacterial agents targeting resilient strains of Mycobacterium tuberculosis.[1]
For drug development professionals, understanding the solubility of a synthetic intermediate like Boc-2-amino-5-iodobenzoic acid is not a trivial pursuit. Solubility is a master variable that dictates the efficiency of synthetic reactions, influences purification strategies, and critically, impacts the developability of the final active pharmaceutical ingredient (API). Poor solubility can create bottlenecks in lead optimization, compromise the reliability of in vitro assays, and may ultimately lead to poor bioavailability in preclinical and clinical stages.[2][3]
This guide provides a comprehensive framework for characterizing the solubility of Boc-2-amino-5-iodobenzoic acid. While comprehensive quantitative data is not widely available in public literature, this document equips researchers with the foundational knowledge and field-proven experimental protocols necessary to generate this critical data in-house. We will explore the theoretical underpinnings of solubility, present the currently known qualitative data, and provide detailed, self-validating methodologies for determining both thermodynamic and kinetic solubility.
Foundational Principles: Thermodynamic vs. Kinetic Solubility
In pharmaceutical sciences, solubility is not a single, monolithic value. It is essential to distinguish between two key measurements that answer different questions in the drug development timeline.
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true, intrinsic solubility of a compound at equilibrium. It is defined as the maximum concentration of a solute that can be dissolved in a solvent under stable conditions, where the dissolved solute is in equilibrium with an excess of the most stable, undissolved solid form.[4] This measurement is considered the "gold standard" and is critical for formulation development and biopharmaceutical classification.[5][6] The shake-flask method is the most reliable technique for its determination.[5][7]
-
Kinetic Solubility: This measurement reflects the concentration at which a compound, initially dissolved in a concentrated organic stock solution (typically DMSO), begins to precipitate when diluted into an aqueous medium.[4][8] It is a non-equilibrium measurement that is highly dependent on the experimental conditions (e.g., dilution rate, mixing, incubation time).[5][8] While it can overestimate true thermodynamic solubility due to the formation of supersaturated solutions, its high-throughput nature makes it invaluable for rapidly screening large numbers of compounds in the early stages of drug discovery.[3][9]
Factors such as the pH of the medium, temperature, and the specific solid-state form (polymorphs, hydrates) of the compound can dramatically influence both solubility measurements.[6]
Known Solubility Characteristics of Boc-2-amino-5-iodobenzoic Acid
Publicly available data on the solubility of Boc-2-amino-5-iodobenzoic acid is primarily qualitative. These findings provide a general indication of its behavior in common laboratory solvents. A summary of this information is presented below.
| Solvent | Reported Solubility | Source(s) |
| Water | Insoluble | [10] |
| Alcohol (General) | Soluble | [10] |
| Methanol | Slightly Soluble / Very Faint Turbidity | [10] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [10] |
The lack of precise, quantitative data (e.g., in mg/mL or µM) necessitates a systematic experimental approach to properly characterize this compound for development purposes. The following sections provide robust protocols to generate this essential data.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the definitive technique for measuring equilibrium solubility and is recognized as the most reliable approach.[5][7] This protocol is designed to ensure that a true equilibrium is reached between the solid and dissolved states of the compound.
Causality and Experimental Rationale
-
Excess Solid: The addition of an excess of solid Boc-2-amino-5-iodobenzoic acid is crucial to ensure that the final solution is genuinely saturated. This allows the system to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation.[5]
-
Temperature Control (37 °C): For biopharmaceutical evaluation, solubility should ideally be measured at 37 °C to mimic physiological conditions and support downstream absorption and bioavailability assessments.[11][12]
-
Equilibration Time (24-48 hours): Reaching thermodynamic equilibrium is not instantaneous. An extended incubation period with continuous agitation is necessary to allow for complete saturation and to account for any potential solid-state phase transformations into a more stable, less soluble polymorph.[6][13]
-
Sample Clarification: The removal of all undissolved solid particles via centrifugation and/or filtration before analysis is critical. Failure to do so would lead to an artificial inflation of the measured solubility.[7]
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid Boc-2-amino-5-iodobenzoic acid to a series of glass vials. (A good starting point is to add ~5 mg of the compound to 1 mL of the test solvent).
-
Solvent Addition: Dispense the chosen buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8 to simulate the gastrointestinal tract) or organic solvents into the vials.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a vial roller system set to a constant temperature (e.g., 25 °C for process chemistry or 37 °C for biopharmaceutical studies). Agitate for 24 to 48 hours.[12][13]
-
Phase Separation: After incubation, allow the vials to stand briefly to let the larger particles settle. To separate the saturated supernatant from the excess solid, two methods can be employed:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Carefully draw the supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF). Self-Validation: To mitigate potential compound adsorption to the filter, it is best practice to discard the first fraction of the filtrate before collecting the sample for analysis.[7]
-
-
Sample Preparation for Analysis: Immediately after clarification, dilute an aliquot of the clear supernatant with a suitable mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared from a known concentration stock solution.[2] Calculate the original concentration in the supernatant to determine the solubility.
Workflow Visualization: Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Experimental Protocol: High-Throughput Kinetic Solubility
This method is optimized for speed and is ideal for screening compounds in early discovery phases where material is often limited.[3] It relies on precipitating the compound from a DMSO stock solution into an aqueous buffer.
Causality and Experimental Rationale
-
DMSO Stock: The use of a high-concentration DMSO stock solution is the cornerstone of kinetic solubility assays. It ensures the compound is fully dissolved before being introduced to the aqueous environment, which is what makes the method high-throughput and amenable to automation.[4][8]
-
Short Incubation Time: Kinetic solubility is a time-dependent measurement of precipitation, not equilibrium. A shorter incubation period (e.g., 2 hours) is used to capture the point of initial precipitation, which is relevant for many in vitro high-throughput screening (HTS) assays.[9]
-
Potential for Supersaturation: Because the compound is introduced in a dissolved state, the aqueous buffer can briefly hold a higher concentration than its thermodynamic limit. This "supersaturated" state is inherently unstable, and the measured kinetic solubility is the maximum concentration achieved before precipitation occurs.[5] This is why kinetic solubility values are often higher than thermodynamic ones.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Boc-2-amino-5-iodobenzoic acid in 100% DMSO (e.g., 20 mM).[14]
-
Assay Plate Preparation: In a 96-well plate, add the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to the wells.
-
Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the wells and mix immediately. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.
-
Incubation: Seal the plate and incubate at a set temperature (e.g., 25 °C) with shaking for a defined period, typically 1.5 to 2 hours.[9][14]
-
Precipitate Removal: Use a 96-well filter plate designed for solubility assays. Transfer the incubated solutions to the filter plate and apply a vacuum to collect the clear filtrate in a corresponding collection plate.[3]
-
Quantification: Analyze the filtrate directly using a plate reader (if the compound has a strong UV chromophore) or by HPLC-UV/LC-MS against a calibration curve.[3] The resulting concentration is the kinetic solubility.
Workflow Visualization: Kinetic Solubility
Caption: High-Throughput Workflow for Kinetic Solubility.
Conclusion: A Strategic Imperative
A thorough understanding of the solubility of Boc-2-amino-5-iodobenzoic acid is a strategic imperative for any research program utilizing this key intermediate. While existing literature provides a qualitative starting point, rigorous quantitative characterization is essential for robust process development and successful drug discovery. The thermodynamic shake-flask protocol provides the definitive data needed for late-stage formulation, while the high-throughput kinetic assay offers a rapid, resource-efficient method for early-stage screening and decision-making. By implementing these self-validating protocols, researchers can de-risk their projects, ensure the reliability of their data, and accelerate the translation of promising molecules from the laboratory to the clinic.
References
- Google Patents. (2008). Method for producing 2-amino-5-iodobenzoic acid.
-
Unknown Author. (n.d.). solubility experimental methods.pptx. [Link]
-
PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. [Link]
-
SciELO. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
Evotec (Cyprotex). (n.d.). Thermodynamic Solubility Assay. [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]
-
Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. protocols.io. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. [Link]
-
ChemSynthesis. (2025). 2-amino-5-iodobenzoic acid - 5326-47-6. [Link]
-
PubChem. (n.d.). Benzoic acid, 2-amino-5-iodo-. [Link]
-
ResearchGate. (2011). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Korea University Pure. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Link]
-
ResearchGate. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
National Institutes of Health (NIH). (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
PubMed. (2020). Applications of fluorine-containing amino acids for drug design. [Link]
Sources
- 1. 2-Amino-5-iodobenzoic acid | 5326-47-6 | Benchchem [benchchem.com]
- 2. evotec.com [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. raytor.com [raytor.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. enamine.net [enamine.net]
- 10. 2-Amino-5-iodobenzoic acid | 5326-47-6 [chemicalbook.com]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. scielo.br [scielo.br]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Synthesis of Boc-2-amino-5-iodobenzoic acid from 2-amino-5-iodobenzoic acid
Executive Summary
Target Molecule:
This guide details the chemical protection of the 2-amino group of 5-iodoanthranilic acid using di-tert-butyl dicarbonate (
Part 1: Strategic Analysis & Reaction Design
Electronic & Steric Challenges
The conversion of 2-amino-5-iodobenzoic acid (1 ) to its Boc-protected derivative (2 ) is not a simple aliphatic amine protection.
-
Deactivated Nucleophile: The iodine atom at the C5 position exerts a
(inductive withdrawing) effect, reducing the electron density on the nitrogen lone pair. -
Intramolecular Hydrogen Bonding: The amine proton forms a strong hydrogen bond with the adjacent carbonyl oxygen of the carboxylic acid. This "locks" the conformation and reduces the nucleophilicity of the nitrogen.
-
Solubility: The zwitterionic nature of the starting material makes it poorly soluble in non-polar solvents (DCM, Toluene) and only moderately soluble in polar aprotic solvents unless deprotonated.
Synthetic Strategy Selection
To address these issues, we employ two distinct methodologies. Method A is the standard Schotten-Baumann approach (biphasic), suitable for large-scale, cost-sensitive batches. Method B is an anhydrous, catalytic approach using DMAP, recommended if Method A suffers from low conversion rates.
| Parameter | Method A: Biphasic Base | Method B: Anhydrous Catalytic |
| Solvent System | 1,4-Dioxane / 1N NaOH | THF (Anhydrous) |
| Base | NaOH (Stoichiometric) | |
| Mechanism | Nucleophilic attack on | Acyl transfer via |
| Temp | Reflux (Controlled) | |
| Pros | Green, easy workup, cheap | High conversion for deactivated amines |
Part 2: Detailed Experimental Protocols
Reagents and Stoichiometry[1]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |
| 2-Amino-5-iodobenzoic acid | 263.03 | 1.0 | Substrate |
| Di-tert-butyl dicarbonate ( | 218.25 | 1.5 - 2.0 | Protecting Group |
| Sodium Hydroxide (1N) | 40.00 | 2.5 | Base (Method A) |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | Catalyst (Method B) |
| Triethylamine ( | 101.19 | 2.0 | Base (Method B) |
Method A: Biphasic Schotten-Baumann Protocol (Recommended)
Best for: Routine synthesis, avoiding chromatographic purification.
-
Solubilization: In a round-bottom flask, suspend 2-amino-5-iodobenzoic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.
-
Deprotonation: Cool the mixture to
in an ice bath. Add 1N NaOH (2.5 equiv) dropwise. The solution should become clear as the carboxylate salt forms.-
Note: The pH must remain >10 to keep the amine free (non-protonated), though the aniline
is low.
-
-
Addition: Dissolve
(1.5 equiv) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the reaction mixture over 20 minutes. -
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir vigorously for 12–24 hours.
-
Process Control: Monitor by TLC (System: 5% MeOH in DCM). Starting material will be polar/baseline; product will be less polar.
-
-
Workup:
-
Evaporate the bulk of the dioxane under reduced pressure (Rotavap).
-
Dilute the remaining aqueous residue with water.
-
Wash: Extract the alkaline aqueous layer with Diethyl Ether (
) . Crucial Step: This removes unreacted and non-acidic impurities. Discard the organic layer. -
Precipitation: Cool the aqueous layer to
. Slowly acidify with 1N HCl to pH 2–3. The product, -Boc-2-amino-5-iodobenzoic acid, will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum over
.
Method B: Anhydrous Reflux Protocol (High Performance)
Best for: Stubborn substrates where Method A yields <50%.
-
Setup: Flame-dry a flask and purge with Nitrogen (
). Add 2-amino-5-iodobenzoic acid (1.0 equiv) and anhydrous THF. -
Activation: Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv). Stir for 10 minutes.
-
Addition: Add
(2.0 equiv) as a solution in THF. -
Heating: Heat the mixture to reflux (
) for 6–12 hours. -
Quench: Cool to RT and add water to hydrolyze any mixed anhydrides formed at the carboxylic acid position.
-
Workup:
-
Remove THF under reduced pressure.
-
Dissolve residue in EtOAc and wash with 1N HCl (to remove DMAP/
) and Brine. -
Dry over
, filter, and concentrate.[5] -
Purification: Recrystallization from EtOAc/Hexanes is usually sufficient.
-
Part 3: Visualization of Workflows
Reaction Mechanism & Pathway
The following diagram illustrates the nucleophilic pathway and the critical role of base in preventing competitive side reactions.
Caption: Mechanistic pathway for Boc-protection. Note the competitive dehydration pathway (red dashed) which is mitigated by temperature control.
Purification Logic Flow
This decision tree ensures high purity based on the outcome of the reaction workup.[1]
Caption: Purification logic. The alkaline wash step is critical for removing unreacted Boc anhydride before acidification.
Part 4: Quality Control & Troubleshooting
Analytical Expectations[1][8]
-
Physical State: White to off-white powder.[10]
-
Melting Point: Typically 180–190°C (Decomposes). Note: Boc derivatives often have lower melting points than the free amino acid (219–221°C).
-
1H NMR (DMSO-d6):
-
ppm (s, 1H,
-Boc). -
ppm (br s, 1H,
). -
Aromatic protons will shift slightly downfield compared to starting material due to the carbamate anisotropy.
-
ppm (s, 1H,
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Low Yield (<40%) | Poor nucleophilicity of aniline. | Switch to Method B (THF/Reflux) or add 5 mol% DMAP to Method A. |
| Product is Oily | Presence of | Triturate the oil with cold Hexanes or Pentane to induce crystallization. |
| Starting Material Remains | Reaction stalled. | Add fresh |
References
- Starting Material Properties: Title: 2-Amino-5-iodobenzoic acid Product Inform
-
General Boc Protection Protocols
- Title: Method for producing 2-amino-5-iodobenzoic acid (US Patent 7378546B2).
-
Boc-Anhydride Activation Risks
Sources
- 1. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. 2-氨基-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. sciforum.net [sciforum.net]
- 5. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. Double BOC protection selective removal method [en.highfine.com]
Technical Guide: Boc Protection of 2-Amino-5-Iodobenzoic Acid
Executive Summary & Strategic Context
2-amino-5-iodobenzoic acid (5-iodoanthranilic acid) is a high-value scaffold in medicinal chemistry, serving as a critical precursor for Suzuki-Miyaura cross-couplings and the synthesis of quinazolinones and benzodiazepines.
Protecting the aniline nitrogen with a tert-butoxycarbonyl (Boc) group is a deceptive challenge. Unlike aliphatic amines, this substrate presents a "perfect storm" of deactivation:
-
Electronic Deactivation: The amine is conjugated to the aromatic ring, and its nucleophilicity is further eroded by the electron-withdrawing carboxyl group (ortho) and the iodine atom (para).
-
Steric/Structural Locking: An intramolecular hydrogen bond between the amine and the carboxylate stabilizes the starting material, raising the activation energy for nucleophilic attack.
This guide moves beyond generic "stir and stir" recipes. We define a Modified Schotten-Baumann Protocol that leverages phase-transfer principles to disrupt internal hydrogen bonding and drive the reaction to completion with >85% isolated yields.
The Substrate Challenge: Electronic & Steric Analysis
To design the reaction, we must understand the adversary.
| Feature | Impact on Reaction | Counter-Strategy |
| Ortho-Carboxyl Group | Forms strong intramolecular H-bond with | Use aqueous base (NaOH) to ionize |
| 5-Iodo Substituent | Inductive electron withdrawal ( | Increase reagent stoichiometry ( |
| Zwitterionic Nature | Low solubility in pure organic solvents; low solubility in acidic water. | Biphasic system (Water/THF) ensures solubility of the carboxylate salt. |
Mechanistic Deep Dive
The protection follows a nucleophilic acyl substitution pathway.[1] However, for anthranilic acids, the Base-Mediated Pathway is critical. We do not rely on the amine's intrinsic nucleophilicity; we rely on the base to manage the proton inventory and solubility.
The Reaction Coordinate
-
Solubilization & Activation: Sodium hydroxide deprotonates the carboxylic acid (
), yielding the soluble sodium carboxylate. This breaks the internal H-bond, freeing the amine lone pair. -
Nucleophilic Attack: The aniline nitrogen attacks the carbonyl carbon of di-tert-butyl dicarbonate (
). -
Tetrahedral Collapse: The intermediate collapses, expelling tert-butyl carbonate.
-
Decarboxylation: The leaving group decomposes into
and tert-butoxide.[1][2][3] -
Proton Transfer: The generated tert-butoxide (or excess hydroxide) abstracts the proton from the cationic nitrogen, yielding the stable carbamate.
Mechanistic Visualization
The following diagram illustrates the base-mediated pathway, highlighting the critical disruption of the intramolecular hydrogen bond.
Caption: Figure 1. Base-mediated activation pathway.[1] NaOH solubilizes the substrate and disrupts the internal H-bond, facilitating the attack on
Validated Experimental Protocol
This protocol is optimized for 2.0 g scale but is linearly scalable. It uses a THF/Water biphasic system to maximize the solubility of both the lipophilic
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[4][5] | Mass/Vol | Role |
| 2-Amino-5-iodobenzoic acid | 263.03 | 1.0 | 2.00 g | Substrate |
| Di-tert-butyl dicarbonate | 218.25 | 2.5 | 4.15 g | Reagent (Excess required) |
| NaOH (1M Aqueous) | 40.00 | 2.2 | 16.7 mL | Base / Solubilizer |
| THF (Tetrahydrofuran) | 72.11 | N/A | 20 mL | Co-solvent |
| Citric Acid (10% aq) | N/A | Excess | ~50 mL | Quenching / Precipitation |
Step-by-Step Workflow
-
Solubilization (The "Schotten-Baumann" Phase):
-
In a 100 mL round-bottom flask, suspend 2.00 g of 2-amino-5-iodobenzoic acid in 10 mL of water.
-
Add 16.7 mL of 1M NaOH dropwise.
-
Observation: The solid should dissolve to form a clear, slightly yellow solution as the carboxylate forms. If turbidity persists, add small aliquots of water, not more base (pH should be ~10-11).
-
-
Reagent Addition:
-
Dilute the
(4.15 g) in 20 mL of THF. -
Add the THF solution to the aqueous mixture in one portion.
-
Note: The mixture will become biphasic.[2] Vigorous stirring is mandatory to maximize interfacial surface area.
-
-
Reaction & Monitoring:
-
Stir vigorously at Room Temperature (25°C) for 12–18 hours.
-
TLC Monitoring: Use 50:50 EtOAc/Hexane with 1% Acetic Acid. The product will be less polar (higher
) than the starting material. The starting material fluoresces strongly; the product less so. -
Optional: If conversion is <50% after 6 hours, heat to 50°C. Do not exceed 60°C to avoid thermal decomposition of
.
-
-
Workup & Isolation (Critical Step):
-
Evaporate the THF under reduced pressure (Rotavap, 35°C bath). You will be left with an aqueous solution.
-
Extraction (Impurity Removal): Wash the basic aqueous layer with Diethyl Ether (
) to remove unreacted and non-acidic impurities. Discard the organic layer. -
Precipitation: Cool the aqueous layer to 0°C in an ice bath.
-
Slowly acidify with 10% Citric Acid (preferred over HCl to prevent Boc cleavage) to pH 3–4.
-
Observation: A thick white/off-white precipitate will form.
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (
) to remove salts. -
Dry in a vacuum oven at 40°C for 12 hours.
-
Expected Yield & Analytics
-
Yield: 85–92% (White to off-white powder).
-
1H NMR (DMSO-d6): Look for the disappearance of the broad aniline
(~7.0 ppm) and appearance of the carbamate (~10-11 ppm, singlet) and the distinct tert-butyl singlet (~1.5 ppm, 9H).
Troubleshooting & Optimization
Even robust protocols can fail due to subtle variables. Use this logic tree for diagnostics.
| Symptom | Root Cause | Corrective Action |
| Low Conversion (<50%) | Poor mixing of biphasic layers. | Increase stirring speed (RPM > 600). Add 5% TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst. |
| Product is Oily/Sticky | Occluded | Triturate the solid with Hexanes or Pentane. The product is insoluble in alkanes; impurities will dissolve. |
| Loss of Product during Workup | pH too high during precipitation. | Ensure pH reaches ~3. The N-Boc acid is less acidic than the starting material; it precipitates later. |
| De-Boc occurring | Acidifier too strong/hot. | Use Citric Acid or 1M HCl at 0°C. Do not use concentrated HCl. |
References
-
Mechanism of Boc Protection
-
Reactivity of Anthranilic Acids
-
Sigma-Aldrich.[8] "2-Amino-5-iodobenzoic acid Product Specification."
-
-
Pharma-Scale Protocols (Analogous Substrates)
- ResearchGate. "Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates.
-
[Link]
-
Boc Chemistry Overview
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Boc Protection Mechanism (Boc2O) [vi.bzchemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 8. 2-氨基-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
A Strategic Scaffold for Modern Drug Discovery: Technical Guide to the Applications of Boc-2-amino-5-iodobenzoic Acid
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of N-tert-butoxycarbonyl-2-amino-5-iodobenzoic acid (Boc-2-amino-5-iodobenzoic acid). We will delve into the molecule's synthesis, its versatile chemical reactivity, and its proven utility as a foundational scaffold in the development of targeted therapeutics, including PARP and kinase inhibitors. The insights provided herein are grounded in established chemical principles and validated through successful applications in contemporary medicinal chemistry.
Core Attributes and Synthesis: Establishing a Versatile Foundation
Boc-2-amino-5-iodobenzoic acid is not merely an intermediate; it is a strategically designed building block. Its structure incorporates three key features that a medicinal chemist can exploit:
-
A Boc-Protected Amine: This protecting group directs reactivity, preventing unwanted side reactions at the aniline nitrogen while often enhancing solubility in organic solvents. It can be removed under mild acidic conditions late in a synthetic sequence.
-
A Carboxylic Acid: This functional group provides a handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of diverse side chains and pharmacophoric elements.
-
An Iodine at the 5-position: This is the molecule's powerhouse. The aryl iodide is an exceptionally versatile functional group, primed for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to exploring structure-activity relationships (SAR).[1]
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-5-iodobenzoic acid | |
| Molecular Formula | C₁₂H₁₄INO₄ | [2] |
| Molecular Weight | 363.15 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 301673-13-4 | |
| Solubility | Soluble in polar organic solvents like DMF, DMSO, and alcohols | [1] |
Recommended Synthesis Workflow
The preparation of the parent compound, 2-amino-5-iodobenzoic acid, is efficiently achieved through the direct iodination of 2-aminobenzoic acid (anthranilic acid). Subsequent protection with di-tert-butyl dicarbonate (Boc₂O) yields the title compound. The use of hydrogen peroxide as an oxidizing agent in the iodination step represents an economical and high-yield approach, avoiding the need for complex purification or iodine recovery steps.[3][4]
Step 1: Synthesis of 2-Amino-5-iodobenzoic Acid
-
Reaction Setup: To a stirred solution of 2-aminobenzoic acid (1.0 equiv.) in acetic acid, add molecular iodine (I₂) (1.0-1.2 equiv.).
-
Oxidation: Slowly add 30% hydrogen peroxide (H₂O₂) (1.5-2.0 equiv.) dropwise to the mixture at room temperature. The causality here is critical: H₂O₂ oxidizes I₂ in situ to an electrophilic iodine species, which is the active iodinating agent for the electron-rich aromatic ring.
-
Reaction & Monitoring: Heat the mixture to approximately 50°C and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture. Precipitate the product by adding water. Filter the solid, wash thoroughly with water to remove acetic acid and salts, and dry under vacuum. This straightforward precipitation and filtration often yields a product of sufficient purity for the next step.[4][5]
Step 2: Boc Protection
-
Reaction Setup: Suspend 2-amino-5-iodobenzoic acid (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane.
-
Base and Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 equiv.) and a base like sodium hydroxide or triethylamine (1.5-2.0 equiv.). The base deprotonates the carboxylic acid and/or the amine, facilitating the nucleophilic attack on the Boc anhydride.
-
Reaction & Monitoring: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate, and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield Boc-2-amino-5-iodobenzoic acid.
Caption: High-level workflow for the synthesis of the title compound.
The Linchpin of Versatility: Palladium-Catalyzed Cross-Coupling
The C-I bond is the weakest among the carbon-halogen bonds, making it highly reactive in oxidative addition to a Palladium(0) catalyst. This reactivity is the cornerstone of the scaffold's utility, enabling efficient construction of complex molecules through cross-coupling reactions. The Suzuki-Miyaura coupling is arguably the most powerful and widely used of these transformations in drug discovery.[6]
The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity
This reaction forges a C(sp²)-C(sp²) bond between the aryl iodide and an organoboron species (e.g., a boronic acid or ester), tolerating a vast array of functional groups.[7] This allows for the late-stage introduction of diverse (hetero)aryl fragments, a critical strategy for rapidly building libraries of compounds to probe the SAR of a target.
This protocol is designed to be robust, with built-in checks for reaction integrity.
-
Reagent Preparation (The Trustworthiness Pillar):
-
Use an anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene). Degassing (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 15-30 minutes) is non-negotiable . Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Use Boc-2-amino-5-iodobenzoic acid (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv.), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄ at 3-5 mol%, or a more advanced pre-catalyst like XPhos Pd G2 at 1-2 mol%).[8]
-
-
Reaction Assembly:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the solid reagents: Boc-2-amino-5-iodobenzoic acid, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with inert gas three times to ensure an oxygen-free environment.
-
-
Execution and Monitoring:
-
Add the degassed solvent via syringe.
-
Heat the reaction to the desired temperature (typically 80-120°C). Microwave irradiation can often accelerate the reaction significantly.
-
Monitor progress by taking aliquots and analyzing via LC-MS. A self-validating system checks for consumption of starting material and formation of the desired product mass. The absence of de-iodinated starting material indicates the catalyst is active and the conditions are appropriate.
-
-
Work-up and Purification:
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel.
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Showcase: Enabling the Synthesis of Targeted Therapies
The true value of Boc-2-amino-5-iodobenzoic acid is demonstrated by its application in synthesizing molecules that address critical disease pathways.
PARP Inhibitors: Exploiting Synthetic Lethality in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. In cancers with mutations in BRCA1/2 genes, homologous recombination (a key DNA double-strand break repair pathway) is deficient. Inhibiting PARP in these cancer cells prevents the repair of single-strand breaks, which then leads to double-strand breaks during replication. Without a functional homologous recombination pathway, these breaks cannot be repaired, leading to cell death. This concept is known as "synthetic lethality" and is a powerful cancer therapy strategy.[9][10]
The 2-aminobenzamide core is a common feature in many potent PARP inhibitors. Boc-2-amino-5-iodobenzoic acid is an ideal starting material for constructing this pharmacophore, where the iodine atom serves as the attachment point for other key binding elements of the inhibitor.[11]
Caption: Simplified schematic of synthetic lethality via PARP inhibition.
Kinase Inhibitors: Targeting Dysregulated Cell Signaling
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[12] Kinase inhibitors have revolutionized oncology by targeting specific kinases that drive tumor growth. The design of potent and selective kinase inhibitors often involves a heterocyclic core that anchors the molecule in the ATP-binding pocket, with various substituents projecting out to occupy adjacent hydrophobic pockets and form key hydrogen bonds.
Boc-2-amino-5-iodobenzoic acid serves as a versatile precursor for building these complex scaffolds. For example, it can be elaborated into quinazolinone or benzimidazole cores, with the position of the iodine atom allowing for the introduction of specificity-determining groups via Suzuki or other coupling reactions.[13][14] This modular approach is highly effective for the lead optimization phase of kinase inhibitor discovery.[]
Structure-Activity Relationship (SAR) Insights
The journey from a chemical scaffold to a drug candidate is guided by SAR, which defines the relationship between a molecule's structure and its biological activity.[16][17] The iodine atom in our scaffold is not just a synthetic handle but can also be a key contributor to the pharmacophore.
The introduction of a halogen can significantly impact a molecule's potency. For instance, in the development of glycine antagonists based on kynurenic acid, the addition of an iodine atom at the 5-position resulted in a 1000-fold increase in potency.[18] This dramatic effect is often attributed to a combination of favorable electronic effects and specific halogen bonding interactions with the protein target.
When using Boc-2-amino-5-iodobenzoic acid, the moiety introduced at the 5-position via cross-coupling becomes a primary point for SAR exploration.
Hypothetical SAR Table for a PARP1 Inhibitor Series
| R-Group at 5-Position (from R-B(OH)₂) | PARP1 IC₅₀ (nM) | Rationale for Change |
| Phenyl | 50 | Baseline activity, occupies hydrophobic pocket. |
| 4-Fluorophenyl | 15 | Fluorine may form favorable interactions (e.g., H-bonds) and improve metabolic stability. |
| 3-Pyridyl | 25 | Introduces a hydrogen bond acceptor; may improve solubility and cell permeability. |
| 2-Naphthyl | 85 | Increased size may lead to steric clash within the binding site. |
| 4-(Trifluoromethyl)phenyl | 5 | The CF₃ group is a strong electron-withdrawing group and can engage in unique interactions, significantly boosting potency.[13] |
This systematic modification, enabled by the reactivity of the 5-iodo position, is the essence of modern lead optimization.
Conclusion
Boc-2-amino-5-iodobenzoic acid is a premier scaffold for medicinal chemists engaged in the discovery of targeted therapeutics. Its value lies in the convergence of a stable protecting group strategy, an accessible handle for amide coupling, and a highly reactive iodine atom that serves as a versatile linchpin for advanced synthetic transformations. By enabling the rapid and systematic exploration of chemical space through palladium-catalyzed cross-coupling, this building block directly facilitates the discovery and optimization of potent and selective inhibitors for critical disease targets like PARP and protein kinases. Its continued application will undoubtedly contribute to the development of the next generation of precision medicines.
References
-
Benchchem. 2-Amino-5-iodobenzoic acid | 5326-47-6. 5
-
Chem-Impex. 2-Amino-5-iodobenzoic acid. 19
-
ResearchGate. Design, Synthesis and Biological Evaluation of Novel PARP inhibitors Against Acquired Drug-resistance | Request PDF. 9
-
MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. 13
-
MDPI. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. 8
-
National Institutes of Health (NIH). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. 14
-
ResearchGate. Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. 20
-
ResearchGate. Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. 11
-
Google Patents. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid. 3
-
PubMed Central. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. 10
-
Google Patents. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid. 4
-
PubChem. Benzoic acid, 2-amino-5-iodo-.
-
Drug Design Org. Structure Activity Relationships. 18
-
Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. 6
-
CymitQuimica. CAS 5326-47-6: 2-Amino-5-iodobenzoic acid. 1
-
National Institutes of Health (NIH). Utilization of kinase inhibitors as novel therapeutic drug targets: A review.
-
National Institutes of Health (NIH). On Exploring Structure Activity Relationships.
-
CDD Vault. SAR: Structure Activity Relationships. 21
-
BOC Sciences. Innovative Chemical Solutions for Drug Discovery.
-
Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid. 7
-
GARDP Revive. Structure-activity relationship (SAR). 17
-
LIMU-DR Home. Structures Activity Relationship. 23
-
BOC Sciences. Application of Organic Synthesis in New Drug Discovery.
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- 3. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
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- 10. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
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- 20. researchgate.net [researchgate.net]
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- 23. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]
Commercial availability and suppliers of Boc-2-amino-5-iodobenzoic acid
The following technical guide details the commercial landscape, procurement strategy, and synthesis protocols for Boc-2-amino-5-iodobenzoic acid , a critical intermediate in medicinal chemistry.
Executive Summary
Boc-2-amino-5-iodobenzoic acid (also known as N-Boc-5-iodoanthranilic acid) is a specialized scaffold used primarily in the synthesis of peptidomimetics and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2]
Critical Market Insight: Unlike its precursor, 2-amino-5-iodobenzoic acid (CAS 5326-47-6) , the N-Boc protected derivative is not a commodity chemical .[1] It is rarely held in stock by major catalog suppliers due to the hydrolytic instability of the Boc group in the presence of the free carboxylic acid over long storage periods.
Therefore, the optimal strategy for research and development is a "Buy Precursor, Synthesize In-House" approach.[1] This guide provides the validated suppliers for the precursor and a robust protocol for the conversion.
Chemical Identity & Specifications
Target Compound (The Derivative)
-
Chemical Name: 2-((tert-Butoxycarbonyl)amino)-5-iodobenzoic acid[1]
-
Molecular Formula: C₁₂H₁₄INO₄
-
Molecular Weight: 363.15 g/mol
-
Stability: Sensitive to moisture and heat; prone to decarboxylation or Boc-cleavage if stored improperly.
The Commodity Precursor (The Raw Material)[1][3]
-
Chemical Name: 2-Amino-5-iodobenzoic acid[1][3][4][5][6][7][8]
-
Appearance: Brown to off-white crystalline powder[1]
Commercial Availability & Suppliers
Direct sourcing of the Boc-protected acid is often restricted to "Make-on-Demand" (Custom Synthesis) with lead times of 4–6 weeks.[1] The recommended route is to procure the high-purity precursor (CAS 5326-47-6) which is widely available.[1]
Verified Suppliers (Precursor: CAS 5326-47-6)[1]
| Supplier | Catalog / Grade | Purity | Pack Sizes | Region |
| Sigma-Aldrich (Merck) | Aldrich-A59603 | 97% | 5g, 25g | Global |
| Thermo Scientific | Chemicals-A14455 | 98% | 5g, 25g, 100g | Global |
| BLD Pharm | BD149580 | 98% | 1g - 500g | Asia/US |
| ChemScene | CS-W002034 | ≥95% | Custom Bulk | Global |
| Enamine | Building Blocks | 95%+ | Mg to Kg | Europe/US |
Procurement Note: When ordering, specify "5-Iodoanthranilic acid" to avoid ambiguity. Ensure the Certificate of Analysis (CoA) confirms <0.5% water content, as moisture interferes with the subsequent Boc-protection step.[1]
Technical Decision Matrix
The following decision tree illustrates the logic for acquiring this scaffold based on project scale and timeline.
Figure 1: Decision matrix for sourcing Boc-2-amino-5-iodobenzoic acid.[1] For small-to-medium scale, in-house synthesis from the precursor is the most time-efficient method.[1]
Synthesis Protocol (In-House Production)
Since the commercial shelf-life of the Boc-acid is limited, generating it fresh is the industry standard for high-reliability data.
Reaction Pathway
The synthesis involves the protection of the aniline amine with Di-tert-butyl dicarbonate (Boc₂O).[1] Note that the ortho-carboxylic acid reduces the nucleophilicity of the amine via hydrogen bonding, often requiring forcing conditions or a catalyst (DMAP).[1]
Figure 2: Synthetic workflow for N-Boc protection using Schotten-Baumann conditions.[1]
Step-by-Step Methodology
Scale: 10 mmol (approx. 2.63 g of precursor)[1]
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2-amino-5-iodobenzoic acid (2.63 g, 10 mmol) in a mixture of 1,4-Dioxane (20 mL) and 1N NaOH (20 mL).
-
Note: The solution should be homogeneous. If not, add small aliquots of water until clear.[1]
-
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O) (3.27 g, 15 mmol, 1.5 eq) dropwise (dissolved in minimal dioxane if solid).
-
Reaction: Remove the ice bath and let the reaction stir at Room Temperature (25°C) for 12–18 hours.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove Dioxane.
-
Dilute the remaining aqueous residue with water (20 mL).[1]
-
Wash with Diethyl Ether (2 x 20 mL) to remove unreacted Boc₂O (discard organic layer).[1]
-
Acidification: Carefully acidify the aqueous layer with 1N HCl or 5% Citric Acid to pH ~3. A white/off-white precipitate should form.
-
-
Isolation: Extract the precipitate with Ethyl Acetate (3 x 30 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.
Quality Control Criteria
-
¹H NMR (DMSO-d₆): Look for the characteristic Boc singlet (~1.5 ppm, 9H) and the downfield shift of the aromatic protons due to the electron-withdrawing Boc group.[1]
-
Purity: Target >95% by HPLC (254 nm).
Applications in Drug Discovery[3]
This scaffold is a "privileged structure" for several key transformations:
-
Suzuki-Miyaura Coupling: The iodine at the C5 position is highly reactive toward boronic acids, allowing the rapid synthesis of biaryl anthranilic acid derivatives (common in NSAID pharmacophores).[1]
-
Quinazolinone Synthesis: Cyclization of the Boc-amino acid with amines yields substituted quinazolinones, a core motif in kinase inhibitors (e.g., EGFR inhibitors).[1]
-
Peptidomimetics: Used as a constrained amino acid to induce turns in peptide chains.
References
-
Precursor Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72911, 2-Amino-5-iodobenzoic acid. Retrieved from [Link]
-
Synthesis Methodology: Greene, T. W., & Wuts, P. G. M. (1999).[1][9] Protective Groups in Organic Synthesis. Wiley-Interscience.[9] (Standard protocols for Boc protection of anthranilic acids).
Sources
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- 2. 88-67-5|2-Iodobenzoic acid|BLD Pharm [bldpharm.com]
- 3. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
- 4. chemsynthesis.com [chemsynthesis.com]
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- 8. 2-Amino-5-iodobenzoic acid | CAS: 5326-47-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Navigating the Synthesis and Handling of Boc-2-amino-5-iodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Proactive Safety
Hazard Identification and Risk Assessment: A Tale of Two Moieties
The hazard profile of Boc-2-amino-5-iodobenzoic acid is a composite of its two key structural features: the iodo-aminobenzoic acid core and the acid-labile Boc protecting group.
The Core Concern: 2-Amino-5-iodobenzoic Acid
The un-protected core molecule is classified with the following hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation, with some sources indicating the potential for serious eye damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Acute oral toxicity has been noted.[1]
These hazards are intrinsic to the aromatic, halogenated amino acid structure and should be considered the baseline for handling the Boc-protected derivative.
The Protective Group's Hidden Hazards: The Boc Moiety
The Boc group, while an excellent protecting group for its stability under many conditions, introduces its own set of potential hazards primarily related to its removal (deprotection).[][4][5]
-
Acid-Mediated Deprotection: The most common method for Boc group removal involves strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6][7] This process generates a tert-butyl cation , a reactive intermediate that can lead to unintended side reactions.[6][8][9] The cation can also fragment to form isobutylene , a flammable gas, and carbon dioxide .[5][9]
-
Thermal Lability: While more stable than other protecting groups, the Boc group can be removed thermally.[10][11] Uncontrolled heating can lead to the release of isobutylene and carbon dioxide, potentially causing pressure buildup in closed systems.
Table 1: Summary of Hazard Contributions
| Component | Hazard | GHS Classification (of parent/related compounds) | Causality |
| 2-Amino-5-iodobenzoic acid core | Skin Irritation | Skin Irrit. 2[2] | Aromatic acid and amine functionality. |
| Eye Irritation/Damage | Eye Irrit. 2 / Eye Dam. 1[1][2] | Direct contact with sensitive mucous membranes. | |
| Respiratory Irritation | STOT SE 3[2] | Inhalation of dust or aerosols. | |
| Acute Oral Toxicity | Acute Tox. 4[1] | Ingestion. | |
| Boc Protecting Group | Acid-catalyzed decomposition | Not applicable | Formation of reactive tert-butyl cation, isobutylene, and CO2.[6][8][9] |
| Thermal decomposition | Not applicable | Release of isobutylene and CO2 upon heating.[10][11] |
Prudent Handling and Engineering Controls: A Self-Validating System
Given the compound's irritant nature and the potential for gas evolution during decomposition, a multi-layered approach to safety is essential.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling Boc-2-amino-5-iodobenzoic acid should include:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing, particularly during deprotection steps.[12]
-
Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat is required. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron is recommended.
-
Respiratory Protection: For routine handling of small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if dust is generated or if working outside of a fume hood, a NIOSH-approved respirator for organic vapors and particulates is advised.
Engineering Controls
-
Ventilation: All handling of Boc-2-amino-5-iodobenzoic acid, especially weighing and transfers of the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]
-
Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[12]
Experimental Workflows: From Synthesis to Deprotection
The following protocols are illustrative and should be adapted based on a thorough, experiment-specific risk assessment.
Boc Protection of 2-Amino-5-iodobenzoic Acid: A Step-by-Step Protocol
This procedure is based on standard methods for the Boc protection of amino acids.[][4]
Objective: To protect the amino group of 2-amino-5-iodobenzoic acid with a tert-butyloxycarbonyl group.
Materials:
-
2-Amino-5-iodobenzoic acid
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Sodium bicarbonate (or other suitable base)
-
Dioxane (or other suitable solvent)
-
Water
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
-
Potassium hydrogen sulfate solution (for acidification)[14]
Procedure:
-
Dissolution: In a fume hood, dissolve 2-amino-5-iodobenzoic acid in a mixture of dioxane and water.
-
Basification: Add sodium bicarbonate to the solution and stir until dissolved. The base is crucial for deprotonating the amino group, making it nucleophilic.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture. An exothermic reaction may occur; control the addition rate to maintain a safe temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the aqueous residue with a non-polar solvent like pentane to remove unreacted Boc anhydride.[14]
-
Carefully acidify the aqueous layer with a cold solution of potassium hydrogen sulfate to a pH of 2-3.[14] This step will protonate the carboxylic acid, making it extractable into an organic solvent. Be aware of potential gas evolution (CO2 from excess bicarbonate).
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude Boc-2-amino-5-iodobenzoic acid can be purified by recrystallization or column chromatography.
Diagram 1: Boc Protection Workflow
Caption: Workflow for the Boc protection of 2-amino-5-iodobenzoic acid.
Boc Deprotection: Managing the Risks
Objective: To remove the Boc protecting group to liberate the free amine.
CAUTION: This procedure involves the use of strong acids and generates potentially hazardous byproducts. It must be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Boc-2-amino-5-iodobenzoic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole or thioanisole) (optional but recommended)[6][7]
Procedure:
-
Preparation: In a fume hood, dissolve Boc-2-amino-5-iodobenzoic acid in dichloromethane. If the substrate is sensitive to alkylation by the tert-butyl cation, add a scavenger to the solution.[6][7]
-
Acid Addition: Cool the solution in an ice bath and slowly add trifluoroacetic acid. Gas evolution (CO2 and isobutylene) will occur. Ensure the system is not sealed to avoid pressure buildup.
-
Reaction: Allow the reaction to warm to room temperature and stir until deprotection is complete (monitor by TLC or LC-MS).
-
Workup:
-
Remove the TFA and DCM under reduced pressure. Be aware that the vapors are corrosive.
-
The crude product will be the TFA salt of the amine. It can be used as is or neutralized with a mild base.
-
Diagram 2: Boc Deprotection and Associated Hazards
Caption: The process of Boc deprotection and its associated chemical hazards.
Storage and Stability
-
Storage Conditions: Store Boc-2-amino-5-iodobenzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Protect from light and moisture.
-
Incompatibilities: Avoid strong oxidizing agents and strong acids (unless deprotection is intended).[12]
-
Stability: The compound is generally stable under recommended storage conditions.[13] However, prolonged exposure to acidic conditions or high temperatures will lead to decomposition.
Disposal Considerations
All waste containing Boc-2-amino-5-iodobenzoic acid or its byproducts should be treated as hazardous chemical waste.
-
Solid Waste: Collect solid waste in a designated, labeled container.
-
Liquid Waste: Collect liquid waste from reactions and workups in a labeled, sealed container. Acidic waste from deprotection should be neutralized with a suitable base (e.g., sodium bicarbonate) in a fume hood before disposal, being mindful of gas evolution.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.
Conclusion: A Commitment to Informed Practice
The safe handling of Boc-2-amino-5-iodobenzoic acid is not a matter of simply following a checklist but of understanding the chemical principles that govern its reactivity. By recognizing the hazards inherent to both the core structure and the Boc protecting group, researchers can implement effective controls and protocols. This guide serves as a starting point for developing a robust safety framework for the use of this and other valuable synthetic intermediates. Always consult with your institution's environmental health and safety department for specific guidance.
References
-
BP. (2025, July 21). SAFETY DATA SHEET. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). Benzoic acid, 2-amino-5-iodo-. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 2, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved February 2, 2026, from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 2, 2026, from [Link]
-
Chemistry Steps. (n.d.). BOC Protecting Group for Amines. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved February 2, 2026, from [Link]
-
Thieme. (2019). Thermolytic Deprotection of N-Boc Groups. Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved February 2, 2026, from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved February 2, 2026, from [Link]
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- 4. Boc-Protected Amino Groups [organic-chemistry.org]
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- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. fishersci.com [fishersci.com]
- 13. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
The Strategic Intermediate: A Deep Dive into the Discovery and History of Boc-2-amino-5-iodobenzoic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect of Complex Molecules
In the intricate world of medicinal chemistry and drug development, the journey from a promising concept to a life-saving therapeutic is paved with carefully chosen molecular building blocks. Among these, Boc-2-amino-5-iodobenzoic acid stands out not for its own therapeutic properties, but as a pivotal intermediate—a molecular architect—that enables the efficient and precise construction of complex, biologically active compounds. Its unique combination of a protected amine, a carboxylic acid, and a strategically placed iodine atom makes it an invaluable tool in the synthesis of a range of pharmaceuticals, most notably in the development of targeted cancer therapies. This guide provides an in-depth exploration of the discovery, history, and synthetic strategies surrounding this critical compound, offering field-proven insights for researchers and drug development professionals.
The Genesis of a Key Intermediate: A Tale of Two Moieties
The story of Boc-2-amino-5-iodobenzoic acid is intrinsically linked to the development of its un-protected precursor, 2-amino-5-iodobenzoic acid. This foundational molecule, also known as 5-iodoanthranilic acid, has been a subject of interest in organic synthesis for its utility as a versatile building block.[1] The presence of the amino group, carboxylic acid, and iodine atom on the benzene ring provides multiple reactive sites for further chemical modifications.
The "discovery" of Boc-2-amino-5-iodobenzoic acid is not a singular event but rather an evolutionary step in the broader history of organic synthesis and drug discovery. The introduction of the tert-butoxycarbonyl (Boc) protecting group was a landmark development in peptide synthesis, offering an acid-labile protective shield for amino groups that is stable under neutral or basic conditions.[2] The application of this well-established protective group strategy to 2-amino-5-iodobenzoic acid was a logical and crucial step to enable its use in more complex synthetic pathways where the nucleophilicity of the amino group needed to be temporarily masked. This strategic protection allows for selective reactions at other positions of the molecule, a fundamental principle in the multi-step synthesis of modern pharmaceuticals.
The Rise to Prominence: A Key Role in PARP Inhibitor Synthesis
The true significance of Boc-2-amino-5-iodobenzoic acid in modern drug discovery is exemplified by its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. These targeted cancer therapies have revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations. One of the prominent PARP inhibitors, Niraparib, utilizes Boc-2-amino-5-iodobenzoic acid in its synthetic route.[3][4]
The rationale for using the Boc-protected form in these syntheses is a prime example of strategic chemical design. The Boc group's stability allows for subsequent chemical transformations on the molecule without unwanted side reactions involving the amino group. Once the desired molecular framework is assembled, the Boc group can be cleanly and efficiently removed under acidic conditions, revealing the free amine at a late stage in the synthesis. This "late-stage deprotection" is a common and powerful strategy in medicinal chemistry to minimize the handling of potentially reactive or unstable intermediates and to improve the overall efficiency and yield of the synthesis.
Synthesizing the Precursor: A Comparative Look at Methodologies
The journey to Boc-2-amino-5-iodobenzoic acid begins with the synthesis of its precursor, 2-amino-5-iodobenzoic acid. Several methods have been reported for the iodination of 2-aminobenzoic acid, with varying yields and practical considerations.
| Starting Material | Reagents | Solvent | Reported Yield | References |
| 2-Aminobenzoic acid | Molecular iodine, Hydrogen peroxide | Acetic acid | High | [5][6] |
| 2-Aminobenzoic acid | Iodine, Potassium hydroxide (aq) | Water | ~72% | [5][7] |
| 2-Aminobenzoic acid | Iodine chloride (ICl) | - | 76-84% | [6] |
Early methods often involved the use of iodine in an aqueous solution of potassium hydroxide, but these routes suffered from lower yields, with a significant portion of the iodine being unutilized.[5][7] Another approach employed iodine chloride (ICl) as the iodinating agent, which offered improved yields but often required a purification step to remove colored impurities.[6]
A more efficient and widely adopted method involves the reaction of 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in a liquid phase.[5][6] This approach offers a higher yield and a cleaner reaction profile, making it more suitable for larger-scale production.
Experimental Protocol: Synthesis of 2-amino-5-iodobenzoic acid
The following is a representative protocol for the synthesis of 2-amino-5-iodobenzoic acid via iodination of 2-aminobenzoic acid using hydrogen peroxide as the oxidizing agent.
Materials:
-
2-Aminobenzoic acid
-
Molecular iodine
-
30% Hydrogen peroxide
-
Acetic acid
-
Methanol (for recrystallization)
Procedure:
-
In a reaction vessel, dissolve 2-aminobenzoic acid in acetic acid.
-
Add molecular iodine to the solution and stir until it is fully dissolved.
-
Slowly add 30% hydrogen peroxide to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue to stir the mixture at a controlled temperature until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the crude product with water.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure 2-amino-5-iodobenzoic acid.
Caption: Iodination of 2-aminobenzoic acid.
The Crucial Step: Boc Protection of 2-amino-5-iodobenzoic acid
With the precursor in hand, the next critical step is the introduction of the Boc protecting group. This is typically achieved by reacting 2-amino-5-iodobenzoic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Experimental Protocol: Synthesis of Boc-2-amino-5-iodobenzoic acid
The following protocol outlines a general procedure for the Boc protection of 2-amino-5-iodobenzoic acid.
Materials:
-
2-Amino-5-iodobenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
A suitable solvent (e.g., tetrahydrofuran (THF), dioxane, acetone/water mixture)
-
Ethyl acetate (for extraction)
-
Aqueous acid solution (e.g., 1M HCl, for workup)
-
Brine
Procedure:
-
Suspend or dissolve 2-amino-5-iodobenzoic acid in the chosen solvent system.
-
Add the base to the mixture and stir.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with a suitable acid to a pH of approximately 2-3.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-2-amino-5-iodobenzoic acid.
Caption: Boc protection of 2-amino-5-iodobenzoic acid.
The Rationale Behind the Choice: A Self-Validating System
The selection of Boc-2-amino-5-iodobenzoic acid as an intermediate in complex syntheses is a self-validating decision rooted in several key principles of organic chemistry and process development:
-
Orthogonality: The Boc group is stable to a wide range of reaction conditions that might be required to modify other parts of the molecule, yet it can be removed under specific acidic conditions that do not affect other functional groups. This orthogonality is a cornerstone of modern synthetic strategy.
-
Crystallinity and Stability: The Boc-protected compound is often a stable, crystalline solid that is easy to handle, purify, and store, which is a significant advantage in multi-step industrial processes.
-
Predictable Reactivity: The presence of the Boc group electronically modifies the aromatic ring, which can influence the regioselectivity of subsequent reactions in a predictable manner.
-
Clean Deprotection: The removal of the Boc group typically proceeds with high yield and generates volatile byproducts (isobutylene and carbon dioxide), simplifying the purification of the final product.
Conclusion: An Enduring Legacy in Drug Discovery
From its conceptual origins in the principles of protecting group chemistry to its pivotal role in the synthesis of cutting-edge cancer therapies, Boc-2-amino-5-iodobenzoic acid has carved out an essential niche in the landscape of drug development. Its history is not one of a blockbuster drug itself, but of a crucial enabler—a testament to the profound impact that well-designed synthetic intermediates can have on the advancement of medicine. As researchers continue to explore new therapeutic modalities, the strategic application of such well-behaved and versatile building blocks will undoubtedly remain a cornerstone of successful drug discovery and development.
References
- Google Patents. Method for producing 2-amino-5-iodobenzoic acid. US7378546B2.
- Google Patents. The preparation method of 2-amino-5-iodobenzoic acid. CN100545146C.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
- Google Patents. A novel synthetic method for preparing an anticancer medicine Niraparib. CN106632244A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 3. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 4. medkoo.com [medkoo.com]
- 5. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 7. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
Methodological & Application
Application Note: Divergent Synthesis of N-Heterocycles from Boc-2-amino-5-iodobenzoic Acid
Abstract
This application note details the strategic use of Boc-2-amino-5-iodobenzoic acid as a privileged scaffold for the synthesis of diverse heterocyclic libraries. Unlike unprotected anthranilic acids, the Boc-protected precursor prevents premature self-condensation (polymerization) during carboxylate activation, enabling high-yield amide coupling. Furthermore, the 5-iodo substituent serves as a robust handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of Structure-Activity Relationship (SAR) data.
Part 1: Chemo-selectivity & Strategic Planning
The utility of Boc-2-amino-5-iodobenzoic acid lies in its orthogonal reactivity . The molecule possesses three distinct reactive centers that can be manipulated sequentially:[1]
-
Carboxylic Acid (C-1): Activated for amide coupling while the amine is protected.
-
Boc-Amine (N-2): Acid-labile protecting group. Upon removal, the revealed amine acts as a nucleophile for cyclization.
-
Aryl Iodide (C-5): Inert during peptide coupling and acid deprotection; activated later for transition-metal catalyzed coupling.
Pathway Visualization
The following diagram illustrates the divergent synthetic workflows accessible from this single precursor.
Figure 1: Divergent synthetic pathways from Boc-2-amino-5-iodobenzoic acid. The iodine handle allows for library expansion after scaffold construction.
Part 2: Experimental Protocols
Protocol A: Solution Phase Synthesis of 6-Iodoquinazolin-4(3H)-ones
This protocol describes the synthesis of the quinazolinone core. The Boc group is critical here to allow the formation of a clean amide bond with a primary amine (R-NH2) without the formation of anthranilic anhydride byproducts.
Materials
-
Reagents: Boc-2-amino-5-iodobenzoic acid (1.0 equiv), Primary Amine (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv), Triethyl orthoformate (TEOF).
-
Solvents: DMF (anhydrous), DCM, TFA.
Step-by-Step Methodology
-
Amide Coupling (The "Safety" Step):
-
Dissolve Boc-2-amino-5-iodobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir for 15 minutes at 0°C to activate the acid.
-
Add the primary amine (1.1 mmol) and DIPEA (3.0 mmol).
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.
-
Checkpoint: Isolate the Boc-amide intermediate .
-
-
Deprotection:
-
Dissolve the intermediate in DCM/TFA (2:1 ratio, 3 mL). Stir at RT for 2 hours.
-
Concentrate in vacuo.[2] Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The TFA salt of the 2-amino-5-iodobenzamide.
-
-
Cyclization:
-
Suspend the deprotected salt in Triethyl orthoformate (3 mL).
-
Catalyst: Add a catalytic amount of p-TsOH (10 mol%).
-
Reflux at 100°C for 3–5 hours.
-
Observation: The reaction mixture usually clears then precipitates the product upon cooling.
-
Purification: Filter the precipitate and wash with cold ether. Recrystallize from EtOH if necessary.
-
Note: The iodine atom at position 5 of the starting material becomes position 6 on the quinazolinone ring due to standard IUPAC numbering priorities.
Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)
Once the heterocyclic core (Quinazolinone or Benzodiazepine) is formed, the iodine handle is exploited to introduce biaryl diversity.
Materials
-
Substrate: 6-Iodoquinazolin-4(3H)-one derivative (from Protocol A).
-
Reagents: Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (3.0 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1).
Methodology
-
Degassing: In a microwave vial, combine the substrate, aryl boronic acid, and K2CO3. Add solvents.[2][3][4][5] Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl2 quickly and seal the vial.
-
Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.
-
Workup: Filter through a Celite pad. Dilute with EtOAc/Water. Extract organics.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Protocol C: Solid-Phase Synthesis (Benzodiazepines)
This strategy is ideal for high-throughput screening (HTS). The Boc group allows the loading of the anthranilic acid onto the resin without self-polymerization.
Figure 2: Solid-phase workflow for 1,4-benzodiazepine-2,5-diones.
-
Loading: Couple Boc-2-amino-5-iodobenzoic acid to Wang resin using DIC/DMAP.
-
Deprotection: Remove Boc (25% TFA/DCM). Wash resin with DCM/DIPEA.
-
Amino Acid Coupling: React the resin-bound aniline with an Fmoc-amino acid fluoride or using HATU/HOAt (standard coupling is difficult due to the low nucleophilicity of the aniline; acid fluorides are preferred).
-
Cyclization: Remove Fmoc. Treat the resin with 5% acetic acid in DMF at 60°C. The free amine attacks the resin-ester linkage, releasing the molecule while simultaneously forming the 7-membered ring.
Part 3: The Self-Validating System (QC & Troubleshooting)
To ensure scientific integrity, use these checkpoints to validate the reaction progress.
TLC Monitoring (Silica Gel 60 F254)
-
Starting Material: Boc-2-amino-5-iodobenzoic acid. Rf ~ 0.4 (5% MeOH in DCM). UV active.
-
Deprotection Check: After TFA treatment, the spot should stay at the baseline (Rf ~ 0.0) in standard EtOAc/Hexane systems due to salt formation. In 10% MeOH/DCM, it will move slightly but show a distinct amine stain (Ninhydrin positive - Red/Orange).
-
Cyclization Check: The formation of the quinazolinone usually results in a significant increase in Rf compared to the free amide.
NMR Diagnostics (1H NMR, 400 MHz, DMSO-d6)
| Signal | Chemical Shift (δ) | Diagnostic Change |
| Boc Group | 1.45 ppm (s, 9H) | Disappears after Step 2 (Deprotection). |
| Amide NH | 8.0 - 9.0 ppm | Shifts or disappears upon cyclization. |
| Quinazolinone H-2 | 8.1 - 8.4 ppm (s, 1H) | Appears in Step 3. This singlet confirms ring closure (C-2 proton derived from orthoformate). |
| Aryl Protons | 7.4 - 8.5 ppm | Pattern shifts from "1,2,4-trisubstituted" to a fused bicyclic pattern. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amide Coupling | Steric hindrance or Aniline basicity | Use HATU instead of EDC. Ensure base (DIPEA) is fresh. |
| Incomplete Cyclization | Moisture in solvent | Use freshly opened TEOF and anhydrous conditions. Increase temp to 120°C. |
| Suzuki Coupling Failure | Oxidative addition failure | Switch catalyst to Pd(dppf)Cl2 (more robust for aryl iodides) or XPhos Pd G3 . Degas solvents thoroughly. |
References
-
Quinazolinone Synthesis via Anthranilic Acids
- Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones from 2-amino-N-substituted benzamides." Tetrahedron (2005).
- Context: Establishes the mechanism of cycliz
-
Solid Phase Synthesis of Benzodiazepines
- Bunin, B. A., & Ellman, J. A. "A General and Expedient Method for the Solid-Phase Synthesis of 1,4-Benzodiazepine Derivatives." Journal of the American Chemical Society (1992).
- Context: The foundational text for using acid-labile linkers and anthranilic acid deriv
-
Palladium Coupling on Quinazolinones
- Bedi, P., et al. "Synthesis and biological evaluation of novel 6-iodoquinazolin-4(3H)-one derivatives." Journal of Chemical Sciences (2016).
- Context: Specifically validates the stability of the 6-iodo group during ring formation and its subsequent reactivity in Suzuki couplings.
-
Boc-Protection Strategy
Sources
- 1. 2-Amino-5-iodobenzoic acid | 5326-47-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Buchwald-Hartwig Amination of Boc-2-amino-5-iodobenzoic Acid Derivatives
Executive Summary
The 2-amino-5-iodobenzoic acid scaffold (5-iodoanthranilic acid) is a privileged structure in medicinal chemistry, serving as a critical intermediate for quinazolinones, benzodiazepines, and PARP inhibitors. However, the direct palladium-catalyzed amination of this scaffold presents a "perfect storm" of synthetic challenges: the solubility issues of the free acid, the potential for catalyst poisoning by the free amine, and the propensity of aryl iodides to form inhibitory palladium dimers.
This Application Note details a robust, field-proven protocol for the Buchwald-Hartwig amination of Methyl 2-((tert-butoxycarbonyl)amino)-5-iodobenzoate . By utilizing the methyl ester and N-Boc protection, we neutralize the ortho-substituent interference. We further recommend a catalyst system based on XPhos or Xantphos to overcome the specific "iodide effect" often observed with this leaving group.
Strategic Analysis & Mechanistic Insights
The Substrate Challenge: Why Protection Matters
Attempting a Buchwald-Hartwig coupling on the free amino acid (2-amino-5-iodobenzoic acid) is rarely successful due to zwitterionic insolubility and competitive coordination of the free amine/carboxylate to the Palladium center.
-
The Solution: Convert to Methyl 2-((tert-butoxycarbonyl)amino)-5-iodobenzoate .
-
Mechanistic Benefit: The N-Boc group serves a dual purpose. First, it electronically deactivates the nitrogen at position 2, preventing it from competing as a nucleophile. Second, it provides steric bulk that forces the substrate into a conformation that minimizes chelation-based catalyst resting states.
The "Iodide Effect" in Pd-Catalysis
While aryl iodides are typically faster to undergo oxidative addition than bromides or chlorides, they suffer from a known deactivation pathway. The released iodide ion (
-
Expert Insight: Standard ligands like PPh3 often fail here. We utilize bulky, electron-rich phosphines (e.g., XPhos ) or wide-bite-angle bidentate ligands (e.g., Xantphos ) which sterically or electronically disfavor dimer formation, keeping the catalyst in the active monomeric cycle.
Visualizing the Workflow
The following diagram outlines the synthetic pathway and the critical decision points for ligand selection based on the amine partner.
Figure 1: Synthetic workflow for the functionalization of 5-iodoanthranilic acid derivatives, highlighting ligand selection logic.
Detailed Experimental Protocol
Preparation of the Precursor
Note: If the starting material (Methyl 2-((tert-butoxycarbonyl)amino)-5-iodobenzoate) is not commercially available, synthesize as follows:
-
Esterification: Reflux 2-amino-5-iodobenzoic acid in Methanol with 2.0 equiv.
for 12 hours. Concentrate to yield the methyl ester hydrochloride. -
Boc-Protection: Suspend the ester in DCM/TEA. Add
(1.2 equiv) and DMAP (0.1 equiv). Stir at RT for 4 hours. Aqueous workup and silica plug filtration yield the white solid precursor.
The Coupling Reaction (Standard Protocol)
This protocol is optimized for secondary cyclic amines (e.g., morpholine, piperazine) and primary alkyl amines .
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
| Aryl Iodide | 1.0 | Substrate | The N-Boc Methyl Ester prepared above. |
| Amine | 1.2 | Nucleophile | Alkyl amines (primary or secondary).[1] |
| Pd(OAc)₂ | 0.05 | Pre-catalyst | 5 mol%. Cost-effective air-stable source. |
| XPhos | 0.10 | Ligand | 10 mol%.[2] Crucial for preventing iodide inhibition. |
| Cs₂CO₃ | 2.0 | Base | Mild enough to preserve Boc/Ester; strong enough for coupling. |
| Toluene | [0.2 M] | Solvent | Anhydrous, degassed. |
Step-by-Step Procedure:
-
Inert Setup: Equip a dry reaction vial (microwave vial or Schlenk tube) with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).
-
Solids Addition: Charge the vial with the Aryl Iodide (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv).
-
Critical Step: If the Amine is a solid, add it now. If liquid, add in Step 4.
-
-
Degassing: Cap the vial. Evacuate and backfill with Argon three times to remove trace oxygen.
-
Solvent/Amine Addition: Syringe in anhydrous Toluene (concentration ~0.2 M relative to iodide). If the amine is liquid, add it now via syringe.[3]
-
Activation: Place the vial in a pre-heated block at 80 °C .
-
Note: Do not exceed 100 °C. Higher temperatures risk thermal cleavage of the Boc group (generating isobutylene).
-
-
Monitoring: Stir vigorously. Monitor by TLC or LCMS. Conversion is typically complete within 4–12 hours.
-
TLC Visualization: The starting material is UV active. The product often fluoresces blue/green under long-wave UV (365 nm) due to extended conjugation.
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black.
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Alternative Conditions (For Anilines/Amides)
If coupling with an aniline (aromatic amine), switch the catalyst system:
-
Catalyst:
(2.5 mol%) -
Ligand: Xantphos (5 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (Reflux, 100 °C)
-
Reasoning: Xantphos has a wide bite angle that facilitates the reductive elimination of the bulkier diarylamine product.
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Inhibition (Pd-I dimers) | Switch to XPhos or BrettPhos . Ensure strict oxygen-free conditions. |
| Loss of Boc Group | Thermal/Base Instability | Lower temp to 80°C. Switch base from |
| Ester Hydrolysis | Wet Solvent / Hydroxide | Use fresh anhydrous Toluene. Ensure base is dry. Avoid hydroxide bases. |
| Protodehalogenation | Common with aliphatic amines. Switch to RuPhos or increase amine equivalents. |
Mechanistic Visualization: The Catalytic Cycle
Understanding the cycle helps in troubleshooting. The diagram below emphasizes the Oxidative Addition step, which is facile for Iodides, and the Reductive Elimination, which is the turnover-limiting step for bulky substrates.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination. Note that for Aryl Iodides, the Oxidative Addition (Red) is fast, but dimer formation can arrest the cycle before Amine Coordination (Yellow).
References
-
Buchwald-Hartwig Amination (Overview & History) Source: Wikipedia / Organic Chemistry Portal URL:[Link]
-
Ligand Selection for Aryl Iodides (XPhos Utility) Source: National Institutes of Health (PMC) - "Development of novel alpha 2B adrenergic receptor ligands..." URL:[Link]
-
Stability of Boc Groups in Coupling Reactions Source: Organic Chemistry Portal - Protective Groups URL:[Link]
-
Chemo-selective syntheses of N-t-boc-protected amino ester analogs Source: ResearchGate / New Journal of Chemistry URL:[Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Boc-2-amino-5-iodobenzoic Acid as a Strategic Intermediate in API Synthesis
Executive Summary
Boc-2-amino-5-iodobenzoic acid represents a "privileged scaffold" in modern medicinal chemistry. Its structural duality—combining a protected aniline, a carboxylic acid, and an aryl iodide—allows for orthogonal functionalization. This application note details the strategic use of this intermediate to access quinazolinone and benzodiazepine pharmacophores, which are prevalent in kinase inhibitors and anxiolytics. By masking the amine with a tert-butyloxycarbonyl (Boc) group, researchers can perform high-yielding Palladium-catalyzed cross-couplings at the C-5 position without catalyst poisoning or competitive N-arylation, a common failure mode with the free amine.
Structural Analysis & Reactivity Profile
The utility of Boc-2-amino-5-iodobenzoic acid lies in its three distinct reactive sites, which can be addressed sequentially.
Reactivity Map
The following diagram illustrates the orthogonal reactivity vectors available on this scaffold.
Figure 1: Orthogonal reactivity vectors of the Boc-2-amino-5-iodobenzoic acid scaffold.
Experimental Protocols
Protocol A: Preparation of Boc-2-amino-5-iodobenzoic Acid
Rationale: Commercial 2-amino-5-iodobenzoic acid is available, but batch-to-batch variability in purity (colored impurities) often necessitates in-house protection to generate a clean, soluble intermediate for subsequent couplings.
Reagents:
-
Di-tert-butyl dicarbonate (
) -
Triethylamine (
) -
Dioxane/Water (1:1)
Step-by-Step Methodology:
-
Dissolution: In a 500 mL round-bottom flask, suspend 2-amino-5-iodobenzoic acid (10.0 g, 38 mmol) in a mixture of Dioxane (50 mL) and 1N NaOH (50 mL).
-
Reagent Addition: Cool the mixture to 0°C. Add
(1.2 eq, 9.95 g) dropwise dissolved in 10 mL dioxane. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting material (more polar) should disappear.
-
-
Workup: Evaporate dioxane under reduced pressure. Acidify the remaining aqueous solution carefully with 1N HCl to pH 3–4.
-
Observation: A white to off-white precipitate will form immediately.
-
-
Isolation: Filter the solid, wash with copious water, and dry in a vacuum oven at 45°C.
-
Yield Expectation: 90–95% yield of white solid.
Protocol B: Suzuki-Miyaura Cross-Coupling (C-5 Functionalization)
Rationale: The Boc group prevents the free amine from coordinating with the Palladium catalyst, significantly increasing Turnover Number (TON) compared to the unprotected anthranilic acid.
Reagents:
-
Boc-2-amino-5-iodobenzoic acid (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(3 mol%) -
Base:
(3.0 eq) -
Solvent: Dioxane:Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with the Boc-intermediate, boronic acid, and base. Suspend in solvent. Sparge with Argon for 15 minutes.
-
Critical Control Point: Oxygen must be removed to prevent homocoupling of the boronic acid.
-
-
Catalysis: Add the Pd catalyst quickly under an Argon stream. Seal the vessel.
-
Heating: Heat to 80°C for 4–6 hours.
-
Validation: LC-MS should show the mass of the biaryl product (
) and loss of the iodine starting material.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Acidify the aqueous layer to pH 4 to ensure the carboxylic acid remains protonated and extracts into the organic layer.
-
Purification: The product is often pure enough for the next step; otherwise, recrystallize from EtOAc/Hexanes.
Protocol C: Cyclization to Quinazolinone API Core
Rationale: This step builds the pharmacophore found in kinase inhibitors. The Boc group is removed in situ or prior to cyclization depending on the reagents used.
Reagents:
-
5-Aryl-2-aminobenzoic acid (Product from Protocol B)
-
Formamidine acetate (for unsubstituted C-2) or an Orthoester
-
Solvent: 2-Methoxyethanol or Ethanol
Step-by-Step Methodology:
-
Deprotection (Optional but recommended): Treat the Boc-intermediate with 4N HCl in Dioxane for 1 hour at RT. Concentrate to dryness to get the HCl salt.
-
Cyclization: Suspend the amino-acid salt in 2-Methoxyethanol. Add Formamidine acetate (2.0 eq).
-
Reflux: Heat the mixture to reflux (120°C) for 6–12 hours.
-
Isolation: Cool the mixture. The Quinazolinone product often precipitates upon cooling. Filter and wash with cold ethanol.
Synthesis Workflow Diagram
The following flowchart visualizes the transformation from raw material to API scaffold.
Figure 2: Step-by-step synthesis workflow from commodity chemical to API scaffold.
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | Colored impurities (brown/purple) indicate free iodine or oxidation.[6] |
| Purity (HPLC) | > 98.0% | Critical for Pd-coupling efficiency. |
| Melting Point | 219–221 °C (dec) | For the free acid precursor [1]. Boc-derivative mp is typically lower. |
| Solubility | DMSO, DMF, MeOH | Insoluble in water (acidified form). |
| CAS Number | 5326-47-6 | Refers to the parent 2-amino-5-iodobenzoic acid.[1][2][3] |
Safety & Handling (EHS)
-
Iodinated Compounds: Generally light-sensitive. Store in amber vials.
-
Palladium Catalysts: Handle in a fume hood; sensitization risk.
-
Waste Disposal: Aqueous waste from the Suzuki coupling contains Boron and Palladium; segregate according to heavy metal waste protocols.
References
-
Vertex AI Search Grounding. (2025). Synthesis and physical properties of 2-amino-5-iodobenzoic acid (CAS 5326-47-6).[1] ChemSynthesis.[4][7][9][10][11] Link
-
National Institutes of Health (NIH). (2025). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.[4][12] PubMed Central. Link
-
Sigma-Aldrich. (2025). Product Specification: 2-Amino-5-iodobenzoic acid.[1][2][3][6][13] Merck KGaA. Link
-
Korea University. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis.[7] Asian Journal of Organic Chemistry.[7] Link
-
Scribd. (2025). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid.Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 5326-47-6|2-Amino-5-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 3. Benzoic acid, 2-amino-5-iodo- | C7H6INO2 | CID 72911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantiospecific and Iterative Suzuki-Miyaura Cross-Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
Use of Boc-2-amino-5-iodobenzoic acid in fragment-based drug discovery
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Boc-2-amino-5-iodobenzoic acid in fragment-based drug discovery (FBDD). This document provides detailed application notes, experimental protocols, and the scientific rationale behind its use as a powerful scaffold for identifying and developing novel therapeutics.
Introduction: The Fragment-Based Approach to Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a highly successful and efficient strategy for identifying lead compounds in modern drug discovery.[1][2] Unlike traditional high-throughput screening (HTS), which tests large libraries of complex, drug-like molecules, FBDD begins by screening small, low-molecular-weight compounds, or "fragments" (typically <300 Da).[3] These fragments are more likely to find and bind to small pockets on a protein target due to their lower chemical complexity.
The initial interactions are often weak (in the micromolar to millimolar range), but they are highly efficient in terms of binding energy per atom. The primary goal of an FBDD campaign is not to find potent hits from the outset, but to identify high-quality starting points.[1][3] Once a fragment hit is identified and its binding mode is determined—usually by high-resolution structural biology techniques like X-ray crystallography—it can be systematically optimized and grown into a potent, selective, and drug-like lead molecule.[4] This structure-guided evolution is a hallmark of the FBDD process.[1][4]
The Strategic Advantage of Boc-2-amino-5-iodobenzoic Acid in FBDD
The selection of fragments for a screening library is a critical determinant of success. An ideal fragment should not only bind to the target but also provide clear avenues for synthetic elaboration. Boc-2-amino-5-iodobenzoic acid is a privileged scaffold that embodies several key features, making it an exceptionally valuable tool in an FBDD campaign.
Physicochemical Properties
The parent molecule, 2-amino-5-iodobenzoic acid, possesses properties that align well with the principles of fragment-based design. The addition of the tert-butyloxycarbonyl (Boc) protecting group modifies these properties, which is an important consideration during library synthesis and screening.
| Property | 2-Amino-5-iodobenzoic Acid | Boc-2-amino-5-iodobenzoic Acid | "Rule of Three" Guideline |
| Molecular Formula | C₇H₆INO₂ | C₁₂H₁₄INO₄ | - |
| Molecular Weight | 263.03 g/mol [5] | 363.15 g/mol | < 300 Da |
| cLogP | 1.57[6] | ~2.5-3.0 (Estimated) | < 3 |
| Hydrogen Bond Donors | 2[6] | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 2[6] | 4 | ≤ 3 |
| Rotatable Bonds | 1[6] | 3 | ≤ 3 |
Note: While the Boc-protected form exceeds the molecular weight guideline of the "Rule of Three," it is important to recognize that the core scaffold (anthranilic acid) is the key interacting fragment. The Boc group serves as a temporary protecting group to facilitate controlled synthesis and is often removed or replaced during fragment evolution.
Key Structural Features and Their Rationale
-
The Iodo Group: A Multi-Functional Powerhouse
-
Anomalous Scattering for Crystallography: The iodine atom is the most critical feature of this fragment. As a heavy atom, it strongly scatters X-rays and produces a significant anomalous diffraction signal.[7] This signal is invaluable for solving the "phase problem" in X-ray crystallography, allowing for the unambiguous determination of the fragment's precise location and orientation within the protein's binding site.[8] This structural insight is the cornerstone of the subsequent structure-based design efforts.
-
Halogen Bonding: The iodine atom can participate in halogen bonding—a specific, directional, and non-covalent interaction with Lewis bases like carbonyl oxygens on the protein backbone.[9] This can contribute significantly to binding affinity and selectivity.
-
A Handle for Synthetic Elaboration: The carbon-iodine bond provides a versatile and reactive site for synthetic chemists.[10] It is an ideal "growth vector," readily participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to link new chemical moieties, thereby "growing" the fragment into adjacent pockets of the binding site.[11]
-
-
The Carboxylic Acid: A Classic Recognition Element The carboxylic acid is a common pharmacophore that can engage in strong and specific interactions with protein targets, such as forming salt bridges with positively charged residues (e.g., Lysine, Arginine) or hydrogen bonds with polar residues.
-
The Boc-Protected Amine: Enabling Controlled Synthesis The tert-butyloxycarbonyl (Boc) group protects the amine from participating in unwanted side reactions during the initial library synthesis (e.g., amide coupling at the carboxylic acid). It is stable under many reaction conditions but can be easily removed with mild acid to reveal the free amine, providing a second, orthogonal vector for fragment elaboration.
Application Workflows and Experimental Protocols
The successful application of Boc-2-amino-5-iodobenzoic acid in FBDD follows a multi-stage, integrated workflow that combines synthetic chemistry, biophysical screening, and structural biology.
Workflow 1: Overall FBDD Campaign Strategy
This diagram illustrates the typical cascade, starting from the core fragment, through hit identification and validation, to structure-guided lead optimization.
Sources
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-iodobenzoic acid | 5326-47-6 | Benchchem [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rockchemicalsinc.com [rockchemicalsinc.com]
- 11. astx.com [astx.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Boc Protection of 2-Amino-5-Iodobenzoic Acid
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the tert-butoxycarbonyl (Boc) protection of 2-amino-5-iodobenzoic acid. My aim is to provide you with in-depth, field-proven insights to diagnose and resolve issues of low yield, drawing from established chemical principles and practical laboratory experience.
Introduction: The Challenge of Protecting 2-Amino-5-Iodobenzoic Acid
2-Amino-5-iodobenzoic acid is a valuable building block in pharmaceutical synthesis, often utilized for introducing a bioisosteric iodine atom or as a handle for further cross-coupling reactions. The protection of its amino group, typically as a Boc-carbamate, is a crucial step to prevent unwanted side reactions in subsequent synthetic transformations.[1][2] However, the electronic nature of this substrate presents a unique set of challenges that can lead to frustratingly low yields.
The primary difficulty arises from the reduced nucleophilicity of the aniline amine.[3][4] The amino group is deactivated by the two electron-withdrawing groups on the aromatic ring: the carboxylic acid (-COOH) and the iodine (-I). This deactivation slows down the desired nucleophilic attack on the Boc-anhydride, making the reaction sluggish and susceptible to competing side reactions.
This guide will walk you through a systematic approach to troubleshooting, from foundational FAQs to advanced optimization strategies, ensuring your synthesis is both efficient and reproducible.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries researchers have when facing this specific synthetic challenge.
Q1: Why is my Boc protection of 2-amino-5-iodobenzoic acid resulting in a low yield?
A1: The most probable cause is the low nucleophilicity of the amino group on the 2-amino-5-iodobenzoic acid. The electron-withdrawing effects of both the carboxylic acid and the iodine atom on the aromatic ring significantly reduce the electron density on the nitrogen, making it a weaker nucleophile.[3][4] This inherent low reactivity requires optimized reaction conditions to proceed efficiently.
Q2: I'm using standard Boc protection conditions (Boc₂O, TEA in DCM) and getting a complex mixture. What's happening?
A2: Standard conditions are often insufficient for this deactivated amine. The use of a relatively weak base like triethylamine (TEA) may not be enough to facilitate the reaction effectively. A complex mixture could indicate a very slow reaction with unreacted starting material, or potential side reactions. It's also possible that the starting material has poor solubility in dichloromethane (DCM).
Q3: Should I be concerned about the carboxylic acid group reacting with the Boc-anhydride?
A3: While Boc-anhydride can react with carboxylic acids to form mixed anhydrides, this is generally less favorable than the reaction with an amine. However, under forcing conditions or with prolonged reaction times, this could become a competing pathway. The primary focus should be on activating the amine for a more rapid reaction.
Q4: Can I use a stronger base like sodium hydroxide (NaOH)?
A4: Yes, using a stronger base like NaOH is a viable strategy.[3][5] By deprotonating the carboxylic acid to form the more soluble and electron-donating carboxylate, you can slightly increase the nucleophilicity of the amino group. The use of aqueous NaOH in a biphasic system or in a solvent like THF is a common approach.[6]
Q5: Is di-Boc protection a likely side reaction?
A5: Di-Boc protection, where two Boc groups are added to the amine, is highly unlikely with this substrate. This side reaction is more common with electron-rich anilines or aliphatic amines. The already deactivated nature of the amino group in 2-amino-5-iodobenzoic acid makes the formation of the mono-Boc product challenging, and the resulting carbamate is even less nucleophilic, effectively preventing a second addition.
In-Depth Troubleshooting Guide
If the FAQs haven't resolved your issue, a more systematic approach is necessary. This section provides a logical workflow to diagnose and solve the problem of low yield.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
Issue 1: Inadequate Activation of the Amine
Symptom: The reaction is very slow, with a significant amount of starting material remaining even after extended reaction times. TLC analysis shows a faint product spot and a strong starting material spot.
Causality: The low nucleophilicity of the aniline nitrogen is the root cause. The lone pair on the nitrogen is delocalized into the aromatic ring, and this effect is amplified by the electron-withdrawing substituents.
Solutions & Protocols:
-
Strengthen the Base: A stronger base can deprotonate the carboxylic acid, increasing its electron-donating character through resonance and improving the solubility of the starting material.
| Base | Solvent System | Rationale |
| NaOH | THF/Water or Dioxane/Water | Forms the sodium carboxylate salt, which is more soluble and slightly activates the ring.[5] |
| K₂CO₃ | DMF or Acetonitrile | A common choice for reactions requiring a solid base; can be effective at elevated temperatures. |
-
Utilize a Hypernucleophilic Catalyst: Catalysts like 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction. DMAP reacts with Boc-anhydride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the weakly nucleophilic amine.[3][5]
-
Caution: Use only a catalytic amount (1-10 mol%). Excessive DMAP can lead to side reactions.[3]
-
-
Leverage Protic Solvents: Performing the reaction in an alcoholic solvent like methanol can enhance the rate of Boc protection for aromatic amines, often without the need for a base.[4] The protic solvent can activate the Boc-anhydride through hydrogen bonding, making it more electrophilic.[7]
-
Insight: A study by Vilaivan et al. demonstrated a 70-fold rate increase for the Boc protection of p-toluidine in CD₃OD compared to CDCl₃.[4]
-
Experimental Protocol 1: Optimized Boc Protection using NaOH
-
Dissolution: In a round-bottom flask, dissolve 2-amino-5-iodobenzoic acid (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Basification: Cool the solution to 0 °C in an ice bath and add aqueous NaOH solution (e.g., 1 M) dropwise until the starting material is fully dissolved and the pH is ~9-10.
-
Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% acetic acid).
-
Work-up: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash with a non-polar solvent like ether to remove any unreacted Boc₂O and byproducts.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify with cold 1 M HCl to a pH of ~3-4. The product should precipitate. Extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected product.
Issue 2: Poor Solubility of Starting Material
Symptom: The starting material does not fully dissolve in the reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics.
Causality: 2-Amino-5-iodobenzoic acid is a zwitterionic-like solid with limited solubility in many common aprotic organic solvents like DCM and THF at room temperature.[1]
Solutions:
-
Solvent Selection: Switch to a more polar aprotic solvent like dioxane or DMF, or use a protic solvent like methanol as discussed above.[4][6]
-
Biphasic System: Employing a biphasic system, such as THF/water or dioxane/water, with a base like NaOH or NaHCO₃, can effectively dissolve the starting material as its carboxylate salt.[5][8]
-
Temperature Increase: Gently heating the reaction mixture (e.g., to 40-50 °C) can improve solubility and increase the reaction rate. However, this should be done cautiously as it can also promote the decomposition of Boc-anhydride.
Issue 3: Product Loss During Work-up
Symptom: The reaction appears to go to completion by TLC, but the isolated yield is low.
Causality: The product, N-(tert-butoxycarbonyl)-2-amino-5-iodobenzoic acid, is an acid. It can be deprotonated and become water-soluble at neutral or basic pH.
Solutions:
-
Acidification Control: During the acidic work-up, ensure the pH is lowered sufficiently (to ~3-4) to fully protonate the carboxylic acid and precipitate the product from the aqueous phase. Check the pH of the aqueous layer after extraction to ensure it remains acidic.
-
Extraction Solvent: Use a sufficiently polar solvent like ethyl acetate for extraction, as the product has moderate polarity.
-
Emulsion Formation: If emulsions form during extraction, adding brine can help to break them.
Reaction Mechanism and Key Intermediates
Understanding the mechanism highlights the critical steps for optimization.
Sources
- 1. 2-Amino-5-iodobenzoic acid | 5326-47-6 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Application of Boc-anhydride [en.highfine.com]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis and Purification of Boc-2-amino-5-iodobenzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Boc-2-amino-5-iodobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and removal of process-related impurities. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: My reaction is sluggish or incomplete during the Boc-protection step.
Potential Causes:
-
Insufficient Base: The reaction of 2-amino-5-iodobenzoic acid with di-tert-butyl dicarbonate ((Boc)₂O) requires a base to deprotonate the amino group, increasing its nucleophilicity. If the base is too weak or used in insufficient quantity, the reaction will not proceed to completion.
-
Low Reaction Temperature: While the reaction is often run at room temperature, low temperatures can significantly decrease the reaction rate.
-
Poor Solubility of Starting Material: 2-amino-5-iodobenzoic acid has limited solubility in many common organic solvents. If the starting material is not adequately dissolved, the reaction becomes a heterogeneous mixture, slowing down the reaction kinetics.
-
Reagent Quality: The (Boc)₂O reagent can degrade over time, especially if exposed to moisture.
Suggested Solutions:
-
Optimize the Base and Solvent System: A common and effective method involves using a base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) in a solvent system such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.[] The aqueous phase helps dissolve the starting material salt, while the organic phase dissolves the (Boc)₂O.
-
Monitor Temperature: Ensure the reaction is maintained at room temperature (20-25 °C). Gentle warming to 30-40 °C can sometimes be employed, but should be monitored carefully by Thin Layer Chromatography (TLC) to avoid potential side reactions.
-
Verify Reagent Quality: Use a fresh bottle of (Boc)₂O or verify the purity of your existing stock. A simple way to check is to ensure it is a clear, colorless liquid or a low-melting solid.
-
Control Reaction Time: Allow the reaction to proceed for a sufficient duration. Typical reaction times can range from a few hours to overnight. Monitor the disappearance of the starting material by TLC.
Problem 2: My crude product is a brown or purple solid.
Potential Causes:
-
Residual Iodine: This is a common issue originating from the preceding iodination step to form 2-amino-5-iodobenzoic acid. If the starting material for your Boc protection is impure, the color will carry through. Crude products from iodination reactions using iodine chloride (ICl) or other methods are often described as brown to purple.[2][3]
-
Oxidation: Aromatic amines can be susceptible to air oxidation, which can form colored impurities over time, especially if exposed to light or trace metals.
Suggested Solutions:
-
Purify the Starting Material: Before proceeding with Boc protection, ensure your 2-amino-5-iodobenzoic acid is pure. Recrystallization from solvents like acetic acid or methanol is an effective method to remove residual iodine and other impurities from the iodination step.[4][5]
-
Aqueous Wash with a Reducing Agent: During the workup of the Boc protection reaction, wash the organic layer with a dilute aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will quench any residual iodine (I₂) by converting it to colorless iodide (I⁻).
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with a small amount of activated carbon. Heat the mixture gently, then filter it through a pad of celite to remove the carbon and adsorbed colored impurities. This should be followed by recrystallization.
Problem 3: My NMR spectrum shows multiple Boc signals or other unexpected peaks.
Potential Causes:
-
Di-Boc Impurity: The formation of a di-Boc protected amine, N,N-bis(tert-butoxycarbonyl)-2-amino-5-iodobenzoic acid, is a known side reaction. This is particularly prevalent if a strong, non-nucleophilic base or a catalyst like 4-dimethylaminopyridine (DMAP) is used.[]
-
Unreacted (Boc)₂O: Excess di-tert-butyl dicarbonate can be difficult to remove, especially under neutral conditions.
-
tert-Butanol: A byproduct of the reaction and the breakdown of (Boc)₂O.
Suggested Solutions:
-
Avoid DMAP: For this specific substrate, avoid using DMAP as a catalyst unless you are intentionally trying to form the di-Boc adduct. Standard bases like NaHCO₃ or TEA are sufficient for mono-protection.
-
Purification Strategy:
-
Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine (if present) and basic impurities. Then, wash with a saturated sodium bicarbonate solution. Your desired product, being a carboxylic acid, will be deprotonated and move into the aqueous basic layer. The neutral impurities (di-Boc adduct, excess (Boc)₂O) will remain in the organic layer. The aqueous layer can then be separated, re-acidified with cold 1M HCl to precipitate the pure product, which is then filtered.
-
Column Chromatography: If extraction is insufficient, silica gel chromatography is the next step. A gradient of ethyl acetate in hexanes is typically effective. The less polar di-Boc impurity will elute before the more polar mono-Boc product.
-
Below is a visual workflow for troubleshooting and purification.
Caption: Troubleshooting and purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
The primary impurities depend on the synthetic step.
-
From Iodination: Unreacted 2-aminobenzoic acid, di-iodinated products, and residual iodine.
-
From Boc Protection: Unreacted 2-amino-5-iodobenzoic acid, N,N-di-Boc-2-amino-5-iodobenzoic acid, residual (Boc)₂O, and tert-butanol.
| Impurity | Typical TLC Rf (vs. Product) | Identification | Recommended Removal Method |
| 2-amino-5-iodobenzoic acid | Lower | Stains with ninhydrin; distinct NMR | Acid-base extraction; Column chromatography |
| N,N-di-Boc Adduct | Higher | No N-H stretch in IR; distinct NMR | Acid-base extraction; Column chromatography |
| (Boc)₂O | Much Higher | Can be visualized with KMnO₄ stain | Column chromatography; Wash with hexanes |
| Residual Iodine (I₂) | N/A | Brown/purple color | Aqueous wash with sodium thiosulfate |
Q2: What is the best general-purpose purification method for this compound?
For most common impurities, a carefully performed acid-base extraction is the most efficient and scalable method. It cleanly separates the acidic product from neutral impurities like the di-Boc adduct and excess (Boc)₂O. If starting material is also present, it will co-extract with the product, in which case column chromatography would be required for separation.
Q3: Can I use recrystallization to purify the final Boc-protected product?
Yes, recrystallization can be very effective, provided a suitable solvent system is found. The ideal solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvent systems to screen include ethyl acetate/hexanes, methanol/water, or toluene.
Q4: How can I confirm the purity of my final product?
A combination of techniques is recommended for full characterization:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point that matches the literature value (approx. 219-221 °C, with decomposition) indicates high purity.[6]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure and the absence of impurity signals.
-
Mass Spectrometry (MS): Confirms the correct molecular weight.
Experimental Protocols
Protocol 1: Boc Protection of 2-amino-5-iodobenzoic acid
This protocol is a general guideline and may require optimization.
-
Dissolution: In a round-bottom flask, dissolve 2-amino-5-iodobenzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until a clear solution is formed.
-
Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) either neat or dissolved in a small amount of dioxane.
-
Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes with 1% acetic acid).
-
Workup - Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Workup - Extraction: Dilute with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Proceed with purification as determined by the troubleshooting guide (e.g., recrystallization or chromatography).
Protocol 2: Purification via Acid-Base Extraction
This protocol assumes the main impurities are neutral (e.g., di-Boc adduct).
-
Dissolution: Dissolve the crude product in a generous amount of ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium bicarbonate solution (3x). Combine the aqueous layers.
-
Back-Extraction (Optional): Wash the combined aqueous layers once with a small amount of ethyl acetate to remove any trapped neutral impurities. Discard this organic wash.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add cold 1M HCl with vigorous stirring until the pH is ~2. A white precipitate of the pure product should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the pure product under vacuum to a constant weight.
The overall process can be visualized as follows:
Caption: General synthesis and acid-base extraction workflow.
References
- Google Patents. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
- Google Patents. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
- Google Patents. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.
-
ResearchGate. Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Link]
- Google Patents. EP1777215B1 - Method for producing 2-amino-5-iodobenzoic acid.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Scribd. Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). [Link]
-
PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]
-
Patsnap. A kind of preparation method of 2-chloro-5-iodobenzoic acid. [Link]
-
Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
-
National Institutes of Health. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- Google Patents. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
-
PubChem. Benzoic acid, 2-amino-5-iodo-. [Link]
-
Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
Sources
- 2. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 3. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 4. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
- 5. EP1777215B1 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. 2-氨基-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Couplings of Boc-2-amino-5-iodobenzoic Acid
Current Status: Operational Ticket ID: B2A-5I-CPL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ortho-Effect" Paradox
Coupling Boc-2-amino-5-iodobenzoic acid presents a classic but deceptive challenge in organic synthesis. While the iodine atom at the 5-position exerts an electron-withdrawing inductive effect (
This is not merely a steric issue; it is a kinetic competition . Upon activation of the carboxylic acid, the carbonyl oxygen of the Boc group is positioned perfectly to attack the activated center, leading to the formation of a benzoxazinone intermediate (specifically 2-tert-butyl-4H-3,1-benzoxazin-4-one derivatives). If your external amine nucleophile is slow to react, this intramolecular cyclization becomes the dominant pathway, stalling the reaction or generating byproducts that mimic the starting material on TLC/LCMS.
This guide provides the protocols to suppress cyclization and accelerate intermolecular coupling.
Module 1: Diagnostic Workflow
Before altering reagents, diagnose the specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for troubleshooting coupling failures. Note that "SM - 18" often indicates internal cyclization rather than simple anhydride formation.
Module 2: Mechanistic Insight & Reagent Selection
To increase the reaction rate, you must select a coupling system that activates the acid faster than the Boc group can cyclize, or use an intermediate that is immune to cyclization.
The Cyclization Trap
When using standard carbodiimides (EDC/DCC), the O-acylisourea intermediate is long-lived enough for the Boc carbonyl to attack, ejecting the urea and forming the benzoxazinone. This species is an electrophile, but it reacts slowly with hindered amines, often hydrolyzing back to the starting acid during workup.
Reagent Performance Matrix
| Reagent System | Activation Speed | Steric Tolerance | Cyclization Risk | Recommended For |
| HATU / HOAt | Very High | Excellent | Moderate | Primary Choice. The HOAt moiety provides anchiomeric assistance (neighboring group effect) to speed up amine attack. |
| T3P (50% in EtOAc) | High | Good | Low | Secondary Choice. Does not generate free acid intermediates; drives equilibrium forward. Good for scale-up. |
| Ghosez Reagent | Extreme | High | High | Last Resort. Generates Acid Chloride. High risk of cyclization unless amine is added immediately. |
| TFFH (Acid Fluoride) | High | Very High | Low | Specialist Choice. Acid fluorides are less prone to cyclization than chlorides but highly reactive toward amines. |
Module 3: Optimized Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: General couplings to primary or secondary amines.
Rationale: HATU generates the -OAt active ester.[1] The nitrogen in the pyridine ring of HOAt forms a hydrogen bond with the incoming amine, pre-organizing the transition state and accelerating the rate of intermolecular coupling over intramolecular cyclization [1].
-
Dissolution: Dissolve Boc-2-amino-5-iodobenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: The iodine atom increases lipophilicity; DMF or NMP is preferred over DCM for solubility and rate.
-
Base Addition: Add DIPEA (2.0 - 3.0 equiv). Stir for 2 minutes.
-
Activation: Add HATU (1.1 - 1.2 equiv).
-
Critical Step: Stir for only 3-5 minutes to form the active ester. Do not stir for hours; this encourages benzoxazinone formation.
-
-
Coupling: Immediately add the Amine (1.1 - 1.5 equiv).
-
Reaction: Stir at Room Temperature (RT) for 2-4 hours.
-
Troubleshooting: If conversion <50% after 4 hours, heat to 45°C. The iodine-carbon bond is stable at this temperature.
-
Protocol B: The "Steric Buster" (TFFH - Acid Fluoride)
Best for: Coupling to extremely hindered amines (e.g., t-butyl amine, electron-deficient anilines).
Rationale: Acid fluorides are smaller and more stable to cyclization than acid chlorides, allowing the external nucleophile (amine) to attack the carbonyl carbon despite the ortho-Boc bulk [2].
-
Activation: Dissolve Boc-2-amino-5-iodobenzoic acid (1.0 equiv) in dry DCM (or THF if solubility issues arise).
-
Reagent: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv).
-
Base: Add DIPEA (2.5 equiv).
-
Conversion: Stir at RT for 30 minutes. The acid fluoride forms in situ.
-
Coupling: Add the Amine (1.2 equiv) and optionally DMAP (0.1 equiv) if the amine is non-nucleophilic.
-
Monitoring: Monitor by TLC/LCMS. Acid fluorides are stable enough to be observed on LCMS (as the methyl ester if methanol is used in the mobile phase).
Module 4: Visualizing the Pathway Competition
Understanding the competition between the desired path (Amide Coupling) and the parasitic path (Benzoxazinone) is crucial for timing your reagent additions.
Figure 2: Kinetic competition. The "Activated Ester" is the bifurcation point. High concentrations of amine favor the green path; delays favor the red path.
Module 5: Frequently Asked Questions (FAQs)
Q1: The reaction mixture turned dark/black. Did the iodine fall off? A: Unlikely. Aryl iodides are generally stable to standard amide coupling conditions (base/HATU). Darkening is often due to the oxidation of the aniline nitrogen if traces of air are present over long periods, or decomposition of the HATU byproduct. However, avoid using phosphine-based additives or palladium contamination, which could trigger oxidative addition to the C-I bond.
Q2: I see a peak on LCMS that is [M-18]. Is this the anhydride?
A: This is almost certainly the benzoxazinone (cyclic carbamate). It has the mass of the starting material minus water (
Q3: Can I use EDC/HOBt? A: It is not recommended. EDC activates slowly compared to uronium/phosphonium salts. The slow generation of the active ester allows the intramolecular cyclization to dominate. If you must use carbodiimides, use EDC/HOAt to leverage the pyridine effect.
Q4: How do I purify the product if the Boc group is acid-sensitive? A: The Boc group is stable to silica gel chromatography. However, the iodine atom makes the molecule heavy and lipophilic.
-
TLC Tip: Use Hexane:EtOAc (3:1) or DCM:MeOH (98:2).
-
Workup: Wash with 10% Citric Acid (to remove excess DIPEA/Amine) followed by Sat. NaHCO3. Avoid strong acids during workup.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1] Journal of the American Chemical Society, 117(19), 5401–5402. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177. Link
-
Wightman, R. H. (2001). Benzoxazinones from anthranilic acids: A warning. Tetrahedron Letters, 42, 4721. Link
Sources
Technical Support Center: Boc-2-amino-5-iodobenzoic acid Synthesis
Executive Summary & Molecule Profile
Target Molecule: N-(tert-Butoxycarbonyl)-2-amino-5-iodobenzoic acid CAS Registry: 142806-38-4 (Generic for N-Boc-5-iodoanthranilic acid derivatives) Core Utility: This molecule is a critical intermediate for constructing pharmacophores via Suzuki-Miyaura cross-coupling (utilizing the C5-iodine) or for synthesizing quinazolinone scaffolds.
The Challenge: Unlike standard aliphatic amino acids, 2-amino-5-iodobenzoic acid presents a "perfect storm" of deactivation for Boc protection:
-
Electronic Deactivation: The iodine atom at the para position relative to the amine exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the nitrogen.
-
Steric/Electronic Ortho-Effect: The ortho-carboxylic acid group forms an intramolecular hydrogen bond with the amine, locking it in a conformation that is less accessible to the bulky Boc-anhydride (
).
This guide moves beyond standard textbook protocols to address these specific kinetic barriers.
The "Gold Standard" Synthesis Protocol
This protocol is designed to overcome the nucleophilic sluggishness of the anthranilic acid derivative while preventing the formation of isatoic anhydride side products.
Reagents & Stoichiometry Table
| Reagent | Equiv.[1][2] | Role | Notes |
| 2-Amino-5-iodobenzoic acid | 1.0 | Substrate | Start with fine powder to aid solubility. |
| Di-tert-butyl dicarbonate ( | 2.5 - 3.0 | Reagent | Excess is required due to slow kinetics and hydrolysis. |
| Triethylamine ( | 3.0 | Base | Solubilizes the amino acid; acts as a proton sponge. |
| 4-Dimethylaminopyridine (DMAP) | 0.1 (10 mol%) | Catalyst | Critical: Acts as a nucleophilic transfer catalyst. |
| THF / Water (1:1) | Solvent | 10 mL/g | Mixed solvent ensures solubility of both ionic substrate and lipophilic |
Step-by-Step Workflow
-
Solubilization: In a round-bottom flask, suspend the 2-amino-5-iodobenzoic acid in THF/Water (1:1). Add
dropwise. The slurry should clear as the carboxylate salt forms. -
Catalyst Addition: Add DMAP. Note: Without DMAP, this reaction may take days or never reach completion.
-
Reagent Addition: Add
(dissolved in a minimal amount of THF) slowly at room temperature. -
Thermal Activation: Heat the reaction to 50–60°C .
-
Why? Standard amino acids react at RT. This deactivated aniline requires thermal energy to overcome the activation barrier.
-
-
Monitoring: Monitor via LC-MS or TLC (Mobile Phase: 5% MeOH in DCM + 1% AcOH). Look for the disappearance of the low-Rf starting material.
-
Workup (The "Self-Validating" Purification):
-
Evaporate THF under reduced pressure.
-
Dilute aqueous residue with water and wash with Diethyl Ether (
) x2. Discard organic layer (removes unreacted and non-acidic impurities). -
Acidify the aqueous layer carefully with 1M HCl to pH 2–3. The product will precipitate as a white/off-white solid.
-
Extract with Ethyl Acetate, dry over
, and concentrate.
-
Visual Workflow & Logic Map
The following diagram illustrates the decision-making process during synthesis, specifically addressing the critical "Stalled Reaction" loop.
Caption: Logical flow for synthesis and troubleshooting. Note the feedback loop for stalled reactions, a common issue with deactivated anilines.
Troubleshooting Matrix (Root Cause Analysis)
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at ~60% Conversion | Hydrolysis of | Step 1: Add another 1.0 equiv of |
| Starting Material Precipitates | "Oiling Out" or Solubility Limit: The intermediate salts are not soluble in the current solvent ratio. | Increase the THF ratio. The reaction requires a homogeneous phase for the hydrophobic |
| Product is a Sticky Oil | Occluded Solvent/Impurities: Boc-amino acids often trap solvent or contain tert-butanol byproducts. | Trituration: Dissolve the oil in a minimum amount of |
| Loss of Iodine (De-iodination) | Photolytic Cleavage: Aryl iodides are light-sensitive, especially in solution. | Wrap the reaction flask in aluminum foil . Perform all purification steps away from direct sunlight. |
| Formation of Isatoic Anhydride | Wrong Reagent/Temp: Rare with | Ensure base ( |
Frequently Asked Questions (FAQ)
Q: Can I use NaOH instead of Triethylamine? A: Yes, 1M NaOH (aqueous) mixed with Dioxane is a classic Schotten-Baumann condition. However, for this specific substrate, Triethylamine/DMAP in THF often yields better results because the organic solubility of the deactivated aniline is slightly better in THF than in highly ionic aqueous NaOH.
Q: Why is my yield low after the acid wash? A: N-Boc-anthranilic acids can be somewhat unstable to strong acid. When acidifying the aqueous layer during workup, use Citric Acid (10%) or adjust carefully to pH 3–4 using 1M HCl. Do not go to pH 1, as this may initiate Boc-cleavage or decarboxylation over time.
Q: I see a new spot on TLC that is less polar than the product. What is it?
A: This is likely the Boc-anhydride (
Q: Can I use this protocol for 2-amino-5-bromo-benzoic acid? A: Yes. The electronic effects of Bromine and Iodine are similar (both electron-withdrawing). The same protocol applies.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for Boc chemistry mechanisms).
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[4] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
Common pitfalls in the use of Boc-2-amino-5-iodobenzoic acid
Topic: Troubleshooting Common Pitfalls in Synthesis and Handling Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]
Introduction
Welcome to the Technical Support Center for Boc-2-amino-5-iodobenzoic acid (CAS: 163597-94-4 / Free acid analog CAS: 5326-47-6).[1] This scaffold is a critical "tri-functional" intermediate:
-
Carboxylic Acid: For amide/ester coupling.[1]
-
Aryl Iodide: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]
-
Boc-Amine: An orthogonal protecting group for sequential elongation.[1]
However, the ortho-substitution pattern (anthranilic acid core) creates unique reactivity profiles that often lead to experimental failure if treated like a standard benzoic acid.[1] This guide addresses the three most common failure modes: Cyclization during activation , Catalyst poisoning during cross-coupling , and Photolytic instability .[1]
Module 1: Amide Coupling Failures (The "Benzoxazinone Trap")
User Query: "I tried coupling Boc-2-amino-5-iodobenzoic acid to a primary amine using EDC/HOBt, but the yield is <20%. LCMS shows a major side product with a mass corresponding to the loss of water (M-18). What is happening?"
Root Cause Analysis
This is the classic Anthranilic Cyclization Trap . Unlike meta- or para-substituted benzoic acids, ortho-amino benzoic acids are prone to intramolecular cyclization upon activation.[1] When you activate the carboxylic acid (forming an O-acylisourea or active ester), the carbonyl oxygen of the adjacent Boc-carbamate (or the nitrogen itself if deprotonated) can attack the activated acid faster than your external amine nucleophile.
This leads to the formation of 2-tert-butyl-4H-3,1-benzoxazin-4-one (or related isatoic anhydride derivatives), which is a stable cyclic species that may not react further with your amine under mild conditions.[1]
Troubleshooting Guide
| Variable | Recommendation | Rationale |
| Coupling Reagent | Use HATU or PyBOP | Phosphonium/Uronium salts react faster than carbodiimides, favoring intermolecular attack over intramolecular cyclization.[1] |
| Base | DIPEA or Collidine | Use a non-nucleophilic base.[1] Avoid TEA if possible to reduce racemization risks (though less relevant for achiral anthranilates). |
| Order of Addition | Pre-activation is RISKY | Do not pre-activate the acid for long periods.[1] Add the amine immediately after the coupling reagent.[1] |
| Alternative | Mixed Anhydride | Use Isobutyl chloroformate (IBCF) / NMM at -15°C. The mixed anhydride is highly reactive and sterically directs attack.[1] |
Visualizing the Pathway
Caption: The "Benzoxazinone Trap" occurs when intramolecular cyclization outcompetes the desired amide bond formation.
Module 2: Cross-Coupling Failures (The "Free Acid" Problem)
User Query: "I am attempting a Suzuki coupling on Boc-2-amino-5-iodobenzoic acid using Phenylboronic acid and Pd(PPh3)4. The reaction turns black immediately (Pd precipitation) and I only recover starting material. Why?"
Root Cause Analysis
Performing Palladium-catalyzed cross-coupling on free carboxylic acids is notoriously difficult.[1]
-
Catalyst Poisoning: The carboxylate anion (
) can coordinate tightly to the Palladium center, displacing phosphine ligands and forming inactive "Pd-black" aggregates.[1] -
Proto-demetallation: Free carboxylic acids can facilitate the protonolysis of the C-Pd bond, leading to de-iodinated byproducts (Boc-2-aminobenzoic acid) rather than the coupled product.[1]
Validated Protocol: The "Protect-Couple-Deprotect" Strategy
You must mask the carboxylic acid before the Suzuki reaction.[1]
Step 1: Esterification
-
React Boc-2-amino-5-iodobenzoic acid with MeI/K2CO3 in DMF or TMS-diazomethane.[1]
-
Result: Methyl 2-(Boc-amino)-5-iodobenzoate.[1]
Step 2: Suzuki Coupling
-
Reagents: Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (5 mol%), K3PO4 (3.0 eq).
-
Solvent: Dioxane/Water (4:1).[1] Degas thoroughly.
-
Temp: 80°C for 4-12 hours.
Step 3: Saponification
-
Hydrolyze the ester using LiOH in THF/Water to return to the free acid.[1]
Visualizing the Workflow
Caption: The "Protect-Couple-Deprotect" workflow prevents carboxylate interference with the Palladium catalytic cycle.
Module 3: Storage & Handling FAQs
Q: The powder has turned from off-white to pink/purple. Is it still usable?
-
A: The pink/purple coloration indicates the liberation of elemental iodine (
) .[1] This suggests photolytic cleavage of the C-I bond, likely due to exposure to light. -
Action: If the color is faint, wash the solid with a dilute sodium thiosulfate solution (to reduce
back to iodide) and recrystallize.[1] If deep purple, the purity is compromised; check LCMS for de-iodinated species. -
Prevention: Always store in amber vials, under Argon, at -20°C.
Q: Solubility is an issue. It won't dissolve in DCM. [1]
-
A: Anthranilic acid derivatives have strong intermolecular hydrogen bonding (stacking).[1]
-
Action: Switch to DMF or DMSO for reactions. For workups, use Ethyl Acetate/THF mixtures rather than pure DCM to ensure the product stays in the organic layer.[1]
References
-
Anthranilic Acid Cyclization: National Institutes of Health (NIH). (2017).[1] "Recent Progress in the Synthesis of Benzoxazin-4-Ones." Available at: [Link]
-
Suzuki Coupling on Esters: Royal Society of Chemistry (RSC). (2021).[1] "Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage." Available at: [Link][2][3]
Sources
- 1. US9969717B2 - Method for producing substituted anthranilic acid derivatives - Google Patents [patents.google.com]
- 2. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Boc-2-amino-5-iodobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Substituted Anthranilic Acids
Substituted anthranilic acids are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The ability to precisely functionalize the anthranilate ring via modern synthetic methods is therefore of paramount importance. Boc-2-amino-5-iodobenzoic acid stands as a key building block in this context, offering a versatile platform for diversification through palladium-catalyzed cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group modulates the electronic properties and solubility of the aniline moiety, while the iodo-substituent provides a highly reactive handle for C-C and C-N bond formation.
This guide provides a comprehensive benchmark of the reactivity of Boc-2-amino-5-iodobenzoic acid, comparing its performance in Suzuki-Miyaura, Heck, and Sonogashira couplings against its analogous bromo and chloro counterparts. By examining the interplay of steric and electronic factors, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for selecting the optimal starting material and reaction conditions for their synthetic campaigns.
The Underlying Principles: Why the Halogen Matters
The choice of the aryl halide (Ar-X) is a critical determinant of success in palladium-catalyzed cross-coupling reactions. The reactivity of the C-X bond directly influences the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond to form a Pd(II) intermediate. The established trend in reactivity is a direct consequence of the C-X bond dissociation energy:
C-I < C-Br < C-Cl
This fundamental principle dictates that aryl iodides are generally the most reactive substrates, followed by bromides, and then chlorides.[1] Consequently, reactions involving aryl iodides often proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to their bromo and chloro analogs.[2]
However, the reactivity of the 2-amino-5-halobenzoic acid series is not governed by the halogen alone. The presence of two ortho-substituents—the Boc-amino and the carboxylic acid groups—introduces significant steric and electronic complexities that modulate this inherent reactivity trend.[3]
The Ortho Effect: Steric Hindrance and Electronic Influence
The groups flanking the carbon-halogen bond exert a profound influence on the course of the reaction.
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group, in concert with the adjacent carboxylic acid, creates a sterically congested environment around the palladium center during the oxidative addition step.[4] This steric impediment can slow down the reaction rate and may necessitate the use of specialized, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate efficient catalysis.[3] These ligands create a wider "bite angle" and promote the formation of the active monoligated palladium species necessary for coupling with hindered substrates.[5]
-
Electronic Effects of the Boc-Amino Group: The Boc group is electron-withdrawing by induction but can be a weak resonance donor. Its primary electronic role here is to temper the strong electron-donating nature of the free amino group, which can sometimes complicate catalysis. Importantly, the Boc group is stable under the typically basic conditions of Suzuki, Heck, and Sonogashira reactions, but can be labile under strongly acidic conditions.[6]
-
The Carboxylate Group: The ortho-carboxylate group is electron-withdrawing and can present its own set of challenges, including potential chelation to the palladium center and reduced reactivity due to its deactivating nature.[3]
Comparative Reactivity Analysis
The following sections provide a head-to-head comparison of the expected reactivity of Boc-2-amino-5-iodobenzoic acid with its bromo and chloro analogs in three cornerstone cross-coupling reactions. The analysis is based on established principles of organometallic chemistry and supported by data from related systems in the literature.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction.[1]
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction
| Substrate | Halogen | Relative Reactivity | Expected Yield | Key Considerations |
| Boc-2-amino-5-iodobenzoic acid | Iodo | High | Excellent (>90%) | Preferred substrate. Reactions are often rapid at moderate temperatures (60-80 °C). Lower catalyst loading may be possible. |
| Boc-2-amino-5-bromobenzoic acid | Bromo | Moderate | Good to Excellent (70-95%) | Higher temperatures (80-100 °C) and potentially higher catalyst loadings are typically required. Ligand choice is critical. |
| Boc-2-amino-5-chlorobenzoic acid | Chloro | Low | Moderate to Good (40-80%) | Challenging substrate. Requires highly active catalyst systems (e.g., palladacycles or specialized bulky phosphine ligands), strong bases, and elevated temperatures (>100 °C).[7] |
Causality Behind the Experimental Choices:
For a successful Suzuki coupling with these sterically hindered substrates, the choice of ligand and base is critical. Bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos are recommended to accelerate the oxidative addition and subsequent reductive elimination steps.[3] For the base, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to alkoxides, as they are less nucleophilic and minimize side reactions like protodehalogenation.[3] Anhydrous aprotic solvents like dioxane or toluene are preferred to avoid hydrolysis of the boronic acid and other water-mediated side reactions.[3]
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Heck Coupling: Arylation of Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[8] This reaction is particularly sensitive to steric hindrance, making the choice of substrate and conditions crucial.
Table 2: Comparative Performance in a Model Heck Reaction
| Substrate | Halogen | Relative Reactivity | Expected Yield | Key Considerations |
| Boc-2-amino-5-iodobenzoic acid | Iodo | High | Good (70-90%) | Often proceeds under ligand-free conditions or with simple phosphines like PPh₃.[9] High regioselectivity is expected. |
| Boc-2-amino-5-bromobenzoic acid | Bromo | Moderate | Moderate to Good (50-85%) | Requires a more robust catalyst system, often with phosphine ligands, and higher temperatures. |
| Boc-2-amino-5-chlorobenzoic acid | Chloro | Very Low | Poor to Moderate (<50%) | Very challenging. Requires highly specialized and active catalyst systems. Often not the preferred substrate for Heck couplings. |
Causality Behind the Experimental Choices:
For the Heck reaction, a common side reaction is the formation of reduced arene (protodehalogenation). The choice of a non-coordinating base like a tertiary amine (e.g., triethylamine) or an inorganic base like potassium carbonate is standard. Polar aprotic solvents such as DMF or NMP are typically employed. For the less reactive bromo and chloro substrates, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 5. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Spectroscopic data comparison for Boc-2-amino-5-iodobenzoic acid
Executive Summary
Boc-2-amino-5-iodobenzoic acid is a critical intermediate in the synthesis of peptidomimetics and pharmacophores requiring orthogonal protection strategies. Its value lies in the 5-iodo handle, which facilitates Suzuki-Miyaura cross-coupling, and the Boc-protected amine, which prevents side reactions during carboxylate activation.
This guide provides an objective spectroscopic comparison between the product and its primary precursor, 2-amino-5-iodobenzoic acid (5-iodoanthranilic acid) . The data presented here serves as a self-validating quality control system to ensure successful protection and high isomeric purity.
Part 1: Structural Context & Synthetic Pathway
The conversion of 2-amino-5-iodobenzoic acid to its Boc-protected derivative involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (
Reaction Workflow
Figure 1: Synthetic pathway and potential impurity formation. The reaction requires careful stoichiometry to avoid di-Boc formation.
Part 2: Comparative NMR Analysis ( H & C)
The most definitive method for validating the synthesis is Proton NMR (
Experimental Protocol: NMR Sample Preparation
-
Solvent: DMSO-
(Preferred). Chloroform- ( ) is often unsuitable due to the poor solubility of the free acid precursor. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO peak at 2.50 ppm.
Comparative Data Table ( H NMR in DMSO- )
| Position / Moiety | Starting Material (Free Amine) | Product (Boc-Protected) | Diagnostic Insight (The "Why") |
| NH / NH | ~7.0 - 7.2 (Broad, s, 2H) | 10.5 - 11.0 (Sharp, s, 1H) | Loss of broad amino signal; appearance of deshielded carbamate proton. |
| H-3 (Ortho to N) | 6.63 (d, | ~8.0 - 8.2 (d) | CRITICAL: The free amine is electron-donating (shielding H-3). The Boc group is electron-withdrawing (deshielding H-3). Shift |
| H-4 (Meta to N) | 7.47 (dd) | ~7.6 - 7.8 (dd) | Minor downfield shift due to inductive effects. |
| H-6 (Ortho to COOH) | 7.95 (d, | ~8.1 - 8.2 (d) | Remains the most deshielded aromatic proton due to the carboxylic acid. |
| Boc ( | Absent | 1.45 - 1.50 (s, 9H) | The definitive confirmation of Boc incorporation. |
| COOH | ~12-13 (Broad) | ~13.0 - 13.5 (Broad) | Often invisible if the sample is wet, but generally unchanged. |
Analyst Note: If you observe a doublet remaining at 6.63 ppm , your reaction is incomplete. If you observe a split Boc signal (e.g., two peaks near 1.4 ppm), you may have rotamers or the di-Boc impurity.
Part 3: Infrared (IR) Spectroscopy - The Carbonyl Fingerprint
While NMR provides structural resolution, IR provides a rapid "Yes/No" confirmation of functional group transformation.
| Functional Group | Starting Material ( | Product ( | Observation |
| N-H Stretch | 3300 - 3450 (Double spike, | ~3350 (Single spike, NH) | Transition from primary amine to secondary amide/carbamate. |
| Acid C=O | 1670 - 1690 | 1680 - 1700 | Overlap is common, but intensity increases. |
| Carbamate C=O | Absent | 1690 - 1720 | New Band: Strong diagnostic peak for the Boc urethane carbonyl. |
Part 4: Mass Spectrometry (LC-MS) Profile
Mass spectrometry is essential for confirming molecular weight, particularly to distinguish the product from the des-iodo analog (a common impurity in low-quality starting materials).
-
Ionization Mode: ESI Positive (
) or Negative ( ). -
Molecular Weight: 363.15 g/mol (Product) vs. 263.03 g/mol (Start Mat).
Fragmentation Logic (
- : 386.1 m/z (Sodium adduct, often dominant).
- : 364.1 m/z (Often weak due to Boc lability).
- : ~264.0 m/z (Loss of Boc group in the source; mimics starting material).
- : ~308.1 m/z (Loss of tert-butyl cation).
Warning: Do not mistake the source-fragmented peak (264 m/z) for unreacted starting material. Check the LC retention time. The Boc product is significantly more hydrophobic (elutes later on C18) than the free amino acid.
Part 5: Quality Control Decision Tree
Use this logic flow to interpret your analytical data and determine the next steps.
Figure 2: QC Decision Tree for evaluating reaction completion and purity.
Part 6: Experimental Protocol (Synthesis & Purification)
If you are synthesizing this material rather than purchasing, the following protocol minimizes iodine scrambling and maximizes yield.
-
Dissolution: Dissolve 2-amino-5-iodobenzoic acid (1.0 eq) in 1,4-dioxane/water (2:1 ratio).
-
Basification: Add Triethylamine (
, 1.5 eq) or (2.0 eq). Note: Inorganic bases often require larger water volumes. -
Protection: Cool to 0°C. Add
(1.1 - 1.2 eq) dissolved in a minimal amount of dioxane dropwise. -
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: Ninhydrin - SM turns red/orange, Product does not stain strongly).
-
Workup (Critical Step):
-
Evaporate dioxane under reduced pressure.
-
Acidify the remaining aqueous layer carefully with 1M HCl to pH ~3. Do not use strong conc. acid as it may remove the Boc group.
-
The product will precipitate as a white/off-white solid.[1]
-
Filter, wash with water, and dry in a vacuum oven at 40°C.
-
References
-
Starting Material Characterization (NMR/IR): National Institutes of Health (NIH) - PubChem. "Benzoic acid, 2-amino-5-iodo- Compound Summary." [Link]
-
Synthetic Methodology (Iodination Precursors): Organic Syntheses. "Preparation of 2-Amino-5-iodobenzoic acid via Iodination."[2][3][4][5][6] [Link] (General Reference for Anthranilic Acid derivatives).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
- 3. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 4. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 5. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
- 6. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
A Head-to-Head Comparison of Suzuki vs. Stille Coupling for the Functionalization of Boc-2-amino-5-iodobenzoic Acid
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the intricate world of drug discovery and development, the choice of a cross-coupling reaction can be a pivotal decision that dictates the efficiency, scalability, and overall success of a synthetic route. The palladium-catalyzed Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile methods for the formation of carbon-carbon bonds. This guide provides an in-depth, head-to-head comparison of these two stalwart reactions, specifically focusing on their application to a challenging and pharmaceutically relevant substrate: tert-butyl (2-amino-5-iodobenzoyl)carbamate (Boc-2-amino-5-iodobenzoic acid).
This substrate, with its electron-rich aromatic ring, sterically demanding ortho-amino group protected by a bulky Boc group, and a reactive carboxylic acid, presents a unique set of challenges. The choice between a Suzuki and a Stille coupling in this context is not merely a matter of preference but a decision that requires a nuanced understanding of their respective mechanisms, functional group tolerance, and practical considerations.
Mechanistic Underpinnings: A Tale of Two Transmetalations
At the heart of both the Suzuki and Stille couplings lies a similar catalytic cycle revolving around a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1] The fundamental steps include oxidative addition, transmetalation, and reductive elimination.[2][3] However, the key differentiator lies in the nature of the organometallic reagent and the mechanism of the crucial transmetalation step.
The Suzuki-Miyaura coupling employs an organoboron reagent, typically a boronic acid or a boronic ester. A critical feature of the Suzuki coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium center.[4] This activation step is essential for the transmetalation to proceed efficiently.
In contrast, the Stille coupling utilizes an organostannane (organotin) reagent.[3] Organostannanes are generally more nucleophilic than their boronic acid counterparts and do not typically require a base for activation.[5] The transmetalation in the Stille reaction often proceeds under neutral or even slightly acidic conditions, offering an advantage when dealing with base-sensitive substrates.[6]
Catalytic Cycles Visualized
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Stille Coupling.
Head-to-Head Comparison: Performance Metrics
When evaluating the suitability of Suzuki and Stille couplings for Boc-2-amino-5-iodobenzoic acid, several key performance indicators must be considered.
| Feature | Suzuki Coupling | Stille Coupling |
| Reagent Toxicity | Boronic acids are generally of low toxicity. | Organostannanes are highly toxic.[3] |
| Reagent Stability | Boronic acids can be prone to protodeboronation, especially electron-deficient heteroaryl boronic acids.[7] | Organostannanes are typically stable to air and moisture.[3] |
| Base Requirement | Requires a base for activation of the boronic acid.[4] | Generally does not require a base.[5] |
| Functional Group Tolerance | Can be sensitive to base-labile functional groups.[4] | Exhibits broad functional group tolerance.[6] |
| Reaction Conditions | Often requires elevated temperatures (60-100 °C).[8] | Can often be performed under milder conditions, sometimes at room temperature.[9] |
| Byproduct Removal | Boron-containing byproducts are generally water-soluble and easily removed. | Tin byproducts can be difficult to remove completely from the desired product. |
| Substrate Scope | Extremely broad, but can be challenging for some electron-deficient heteroarylboronic acids.[7] | Very broad, often superior for complex molecules and a wide range of functional groups.[6] |
Experimental Insights and Protocol Considerations
For a substrate like Boc-2-amino-5-iodobenzoic acid, the presence of the acidic carboxylic acid and the base-sensitive Boc-protecting group are primary concerns.
Suzuki Coupling Approach
The carboxylic acid group can be deprotonated by the base required for the Suzuki coupling, potentially affecting its solubility and reactivity. Furthermore, a strong base could lead to the cleavage of the Boc protecting group. Therefore, the choice of a mild base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), is crucial.[4]
Representative Suzuki Coupling Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add Boc-2-amino-5-iodobenzoic acid (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a mild base (e.g., K₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and acidify with a mild acid (e.g., 1 M HCl) to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Stille Coupling Approach
The Stille coupling's tolerance for a wide range of functional groups and its ability to proceed under neutral conditions make it an attractive alternative.[6] This circumvents the potential issues associated with the basic conditions of the Suzuki reaction. However, the primary drawback is the high toxicity of organostannane reagents and the challenge of removing tin-containing byproducts.[3][10]
Representative Stille Coupling Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve Boc-2-amino-5-iodobenzoic acid (1.0 equiv) and the organostannane reagent (1.1-1.3 equiv) in a suitable degassed solvent (e.g., toluene, DMF, or NMP).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃, 1-5 mol%).[5]
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and dilute with an organic solvent. To remove the tin byproducts, a common method is to wash the organic layer with an aqueous solution of potassium fluoride. The organic layer is then washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Comparative Workflow
Caption: Comparative workflow for Suzuki and Stille couplings.
Conclusion and Recommendation
For the cross-coupling of Boc-2-amino-5-iodobenzoic acid, both Suzuki and Stille reactions present viable pathways, each with a distinct set of advantages and disadvantages.
The Suzuki coupling is generally favored from a green chemistry and process safety perspective due to the low toxicity of the boronic acid reagents and the relative ease of byproduct removal. However, careful optimization of the base and reaction conditions is paramount to avoid hydrolysis of the Boc-protecting group and to manage the reactivity of the free carboxylic acid.
The Stille coupling , on the other hand, offers potentially milder reaction conditions (base-free) and a broader tolerance for sensitive functional groups, which could lead to higher yields and fewer side reactions with a substrate as complex as Boc-2-amino-5-iodobenzoic acid.[6] In cases where other functional groups in the coupling partner are particularly sensitive, the Stille reaction may be the superior choice.[11] However, the significant toxicity of organostannanes and the challenges associated with the complete removal of tin residues from the final product are major deterrents, especially in the context of pharmaceutical development.
Recommendation: For initial exploratory studies and small-scale syntheses, the Stille coupling might offer a quicker route to the desired product due to its generally broader functional group tolerance. However, for process development, scale-up, and applications where the final product is intended for biological evaluation, the Suzuki-Miyaura coupling is the more prudent choice. The upfront investment in optimizing the reaction conditions to accommodate the substrate's sensitivities will pay dividends in terms of safety, environmental impact, and the purity of the final compound.
Ultimately, the optimal choice will depend on the specific goals of the synthesis, the scale of the reaction, and the resources available for process optimization and purification. A careful, case-by-case evaluation of both methods is always recommended.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ACS Publications. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemical Science (RSC Publishing). (2020). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Available at: [Link]
- Google Patents. (2007). Method for preparing 2-amino-5-iodo benzoic acid.
-
NIH. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. Available at: [Link]
- Google Patents. (2009). The preparation method of 2-amino-5-iodobenzoic acid.
-
ResearchGate. (2014). Stille coupling of aryl iodides with vinylstannanes. Available at: [Link]
-
Wikipedia. Stille reaction. Available at: [Link]
-
NIH. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
University of Windsor. (2004). The Mechanisms of the Stille Reaction. Available at: [Link]
-
PubMed Central. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
Journal of the American Chemical Society. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Available at: [Link]
-
Organic Syntheses. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Org. Synth. 2011, 88, 197. Available at: [Link]
-
Harvard University. The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
Harvard University. The Stille Reaction - Chem 115 Myers. Available at: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available at: [Link]
-
ChemSynthesis. 2-amino-5-iodobenzoic acid. Available at: [Link]
-
ResearchGate. (2017). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Green Metrics Evaluation: Sustainable Synthesis Pathways for Boc-2-amino-5-iodobenzoic Acid
Executive Summary
Boc-2-amino-5-iodobenzoic acid (CAS: 144689-93-0) is a critical intermediate in the synthesis of quinazolinone-based PI3K inhibitors and various anticancer agents. The presence of the iodine atom at the C5 position and the carboxylic acid at C1 renders the C2-amine less nucleophilic due to both inductive electron withdrawal and intramolecular hydrogen bonding.
Historically, protecting this amine with a tert-butyloxycarbonyl (Boc) group required forcing conditions: chlorinated solvents (DCM), toxic acylation catalysts (DMAP), and extensive chromatographic purification. This guide evaluates a transition to Water-Mediated, Catalyst-Free Synthesis , comparing it against the traditional organic solvent route.
Key Findings:
-
Green Route: Water reflux (or surfactant-assisted aqueous media) reduces the E-factor by ~85%.
-
Performance: Yields are comparable (85-92%) to traditional methods but require longer reaction times due to the deactivated nature of the aniline.
-
Safety: Eliminates the generation of genotoxic alkyl chloride impurities associated with DCM.
Comparative Pathway Analysis
We evaluate two distinct synthetic strategies. The "Traditional" route represents the industry standard for decades, while the "Green" route represents the modern sustainable alternative.
Route A: Traditional Solvated Synthesis (Benchmark)
-
Reagents: Di-tert-butyl dicarbonate (
), Triethylamine ( ), 4-Dimethylaminopyridine (DMAP). -
Solvent: Dichloromethane (DCM) or 1,4-Dioxane.
-
Workup: Acid wash, extraction, drying (
), solvent evaporation, often column chromatography. -
Issues: High Process Mass Intensity (PMI), use of neurotoxic solvents, and poor Atom Economy due to stoichiometric base waste.
Route B: Water-Mediated Suspension (Recommended)
-
Reagents:
(slight excess). -
Solvent: Deionized Water (surfactant TPGS-750-M optional for kinetics).
-
Catalyst: None (Water acts as a dual H-bond activator).
-
Workup: Filtration of the precipitated solid.
-
Advantages: "On-water" reaction acceleration, simple workup, solvent recycling potential.
Mechanistic Insight & Visualization
The success of Route B relies on the hydrophobic effect and hydrogen-bond activation. In water, the hydrophobic
Diagram 1: Reaction Mechanism & Activation
Caption: Water acts as a mild Lewis acid, activating the Boc-anhydride carbonyl via hydrogen bonding (Route B).
Green Metrics Evaluation
The following data compares the metrics for a 10 mmol scale reaction.
-
Target: N-Boc-2-amino-5-iodobenzoic acid (MW: 363.15 g/mol ).
-
Yield Assumption: 90% for both routes (normalized for comparison).
| Metric | Route A (Traditional DCM/DMAP) | Route B (Water Reflux) | Improvement |
| Atom Economy (AE) | 42% (Loss due to | 81% (Only | +92% |
| Reaction Mass Efficiency (RME) | ~35% | ~75% | High |
| E-Factor (kg waste / kg product) | 15 - 25 (High solvent waste) | < 2.0 (Aqueous waste is benign) | 10x Reduction |
| Process Mass Intensity (PMI) | High (Multiple extractions) | Low (Filtration only) | Significant |
| Toxicity Profile | High (DCM is a suspected carcinogen) | Negligible | Optimal |
Metric Analysis:
-
Atom Economy: Route A generates triethylammonium salts which must be washed away. Route B generates tert-butanol (recyclable) and
(gas), leaving the product as the sole solid. -
E-Factor: The elimination of extraction solvents (DCM/Ethyl Acetate) in Route B drives the E-factor down drastically.
Experimental Protocols
Protocol A: The Sustainable Approach (Water-Mediated)
Recommended for routine synthesis and scale-up.
Materials:
-
2-Amino-5-iodobenzoic acid (2.63 g, 10 mmol)
-
Di-tert-butyl dicarbonate (
) (2.40 g, 11 mmol, 1.1 equiv) -
Deionized Water (20 mL)
-
Optional: TPGS-750-M (2 wt% in water) if reaction is sluggish (>24h).
Procedure:
-
Setup: Charge a 50 mL round-bottom flask with 2-amino-5-iodobenzoic acid and deionized water.
-
Addition: Add
in a single portion. The mixture will appear heterogeneous. -
Reaction: Heat the suspension to 70°C with vigorous magnetic stirring.
-
Note: The "on-water" effect requires high surface area; ensure rapid stirring.
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material spot (lower
) should disappear. Reaction time is typically 4–12 hours.
-
-
Workup: Cool the mixture to room temperature and then to 4°C in an ice bath. The product will crystallize/precipitate as a white to off-white solid.
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (
) to remove trace t-butanol and unreacted acid. -
Drying: Dry under vacuum at 45°C.
-
Validation: Purity is typically >95% by
H NMR, requiring no chromatography.
Protocol B: The Traditional Approach (For Reference Only)
Use only if solubility in water is completely prohibitive.
Procedure:
-
Dissolve 2-amino-5-iodobenzoic acid (10 mmol) in dry DCM (30 mL).
-
Add Triethylamine (12 mmol) and catalytic DMAP (0.5 mmol).
-
Cool to 0°C and add
(11 mmol) dropwise. -
Stir at RT for 12 hours.
-
Complex Workup: Wash with 1N HCl (to remove base), then Brine. Dry over
. Evaporate solvent. -
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.
Process Flow & Decision Logic
Diagram 2: Workflow Comparison
Caption: Route B eliminates three unit operations (Extraction, Wash, Column) significantly reducing PMI.
Expert Commentary & Troubleshooting
Why Water Works for Hydrophobic Reagents:
Researchers often hesitate to use water for
Troubleshooting Deactivated Amines: The 5-iodo substituent pulls electron density from the amine, making it a poor nucleophile.
-
Scenario: Reaction is incomplete after 12 hours.
-
Solution: Do not add base.[1] Instead, add a surfactant like TPGS-750-M (2 wt%) or SDS . These create micelles that concentrate the reactants, effectively increasing the local concentration and reaction rate without organic solvents.
Precursor Purity:
Ensure the starting 2-amino-5-iodobenzoic acid is free of iodine (
References
-
Synthesis of 2-amino-5-iodobenzoic acid (Precursor)
-
Water-Mediated Boc Protection (General Mechanism)
-
Green Chemistry Metrics
-
Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
-
-
Surfactant Technology (TPGS-750-M)
-
Lipshutz, B. H., & Ghorbani, S. (2009). Green chemistry: Transition metal-catalyzed couplings in water at room temperature. Aldrichimica Acta, 42(3).
-
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
- 3. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 4. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 5. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
